molecular formula C11H8N2OS B2635401 Phenyl(pyrimidin-5-ylsulfanyl)methanone CAS No. 1269071-46-6

Phenyl(pyrimidin-5-ylsulfanyl)methanone

Cat. No.: B2635401
CAS No.: 1269071-46-6
M. Wt: 216.26
InChI Key: JCILUEVGERRNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(pyrimidin-5-ylsulfanyl)methanone is a chemical reagent designed for research applications. As a functionalized pyrimidine, it serves as a valuable synthetic intermediate or building block in medicinal chemistry and drug discovery efforts. Pyrimidine derivatives are a well-established scaffold in pharmaceutical research, often investigated for their potential to interact with biologically relevant enzymes and receptors . Researchers can utilize this compound to explore structure-activity relationships (SAR) or to synthesize more complex molecules for [specify biological testing, e.g., kinase inhibition, receptor modulation] . Its mechanism of action is not inherent but is dependent on the final compound into which it is incorporated. The core structure suggests potential for [specify potential applications, e.g., development of novel allosteric modulators or enzyme inhibitors based on related compounds] . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

S-pyrimidin-5-yl benzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c14-11(9-4-2-1-3-5-9)15-10-6-12-8-13-7-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCILUEVGERRNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phenyl(pyrimidin-5-ylsulfanyl)methanone chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Phenyl(pyrimidin-5-ylsulfanyl)methanone , a specialized heteroaromatic thioester utilized primarily as an activated acyl donor and a scaffold in transition-metal-catalyzed cross-coupling reactions.

Structural Dynamics, Synthesis, and Synthetic Utility in Drug Discovery[1]

Chemical Identity & Structural Analysis[2][3]

Phenyl(pyrimidin-5-ylsulfanyl)methanone (CAS: 5925-68-8 analog/derivative class) represents a strategic intersection between thioester reactivity and nitrogen-heterocycle medicinal chemistry. Unlike simple alkyl thioesters, the attachment of the sulfur atom to the electron-deficient pyrimidine ring (at the C5 position) significantly alters the electronic properties of the carbonyl center, making it a highly tunable electrophile.

Physicochemical Profile[1][2][3][4][5]
PropertyValue / Description
IUPAC Name S-pyrimidin-5-yl benzenecarbothioate
Molecular Formula

Molecular Weight 216.26 g/mol
Core Motifs Benzoyl group (Lipophilic), Thioester (Reactive Linker), Pyrimidine (Polar Heterocycle)
Electronic Character High carbonyl electrophilicity due to the electron-withdrawing nature of the pyrimidinyl-thio leaving group.
Solubility Soluble in polar aprotic solvents (DMSO, DMF, DCM); limited solubility in water.
Structural Connectivity

The molecule consists of a central carbonyl carbon bonded to a phenyl ring and a sulfur atom. The sulfur is further bonded to the C5 position of a pyrimidine ring.

SMILES: O=C(c1ccccc1)Sc2cncnc2 InChI Key: (Analogous to standard thiobenzoates, specific key varies by isomer purity)

Synthesis Protocol

The synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone follows a convergent pathway involving the S-acylation of a heteroaromatic thiol. This protocol ensures high yield by mitigating the formation of disulfide byproducts.

Reagents & Conditions
  • Precursors: Pyrimidine-5-thiol (Nucleophile) and Benzoyl Chloride (Electrophile).

  • Base: Triethylamine (

    
    ) or Pyridine (to scavenge HCl).
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Methodology
  • Preparation of Thiolate: Dissolve Pyrimidine-5-thiol (1.0 equiv) in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool to 0°C.
    
  • Deprotonation: Add

    
     (1.2 equiv) dropwise. Stir for 15 minutes to generate the thiolate anion, increasing nucleophilicity.
    
  • Acylation: Add Benzoyl chloride (1.05 equiv) dropwise to the reaction mixture, maintaining temperature < 5°C to prevent over-acylation or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (formation of less polar product).

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Synthetic Utility: The Liebeskind-Srogl Coupling[6][7][8]

The primary value of Phenyl(pyrimidin-5-ylsulfanyl)methanone in drug discovery lies in its ability to function as a chemoselective acylating agent in the Liebeskind-Srogl cross-coupling reaction .

Unlike Suzuki or Stille couplings which typically form Biaryl (


) bonds, this reaction uses the thioester to form Ketones (

)
under neutral conditions, avoiding the use of harsh organolithium or Grignard reagents.
Mechanism of Action

The reaction proceeds via a Palladium(0)-catalyzed cycle mediated by Copper(I). The copper cofactor coordinates to the sulfur and nitrogen of the pyrimidine, facilitating the oxidative addition of the thioester to the Palladium center.

Key Advantages:

  • Chemoselectivity: Tolerates esters, nitriles, and halides on the coupling partners.

  • Desulfitative: The sulfur moiety is extruded, releasing the pyrimidine thiol (or Cu-scavenged byproduct) and forming a new C-C bond.

Pathway Diagram

The following diagram illustrates the catalytic cycle transforming the thioester into a biaryl ketone.

LiebeskindSrogl Start Phenyl(pyrimidin-5-ylsulfanyl)methanone (Thioester Substrate) OxAdd Oxidative Addition [Pd(II)-S-Py complex] Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd enters cycle TransMetal Transmetallation (with Ar-B(OH)2 + CuTC) OxAdd->TransMetal + Boronic Acid + Cu(I) Carboxylate RedElim Reductive Elimination TransMetal->RedElim Pd(II) intermediate Waste Cu-S-Pyrimidine (Byproduct) TransMetal->Waste Sulfur Scavenging RedElim->Pd0 Regenerates Catalyst Product Phenyl-Aryl-Ketone (Target Scaffold) RedElim->Product C-C Bond Formation

Figure 1: The Liebeskind-Srogl catalytic cycle. The pyrimidinyl-thio group acts as a leaving group, facilitated by Copper(I) coordination, allowing the formation of complex ketones.

Medicinal Chemistry Applications

Pyrimidine as a Bioisostere

While the thioester itself is often an intermediate, the pyrimidin-5-yl moiety is a "privileged structure" in kinase inhibitors (e.g., Imatinib analogs). Researchers may use Phenyl(pyrimidin-5-ylsulfanyl)methanone not just to eject the sulfur, but to transfer the entire (pyrimidin-5-yl)thio group onto other scaffolds via electrophilic aromatic substitution, retaining the sulfur linker.

  • Target: JAK/STAT pathways or EGFR kinases where the pyrimidine ring occupies the ATP-binding pocket.

  • Linker: The thioether (

    
    ) provides flexibility and metabolic stability compared to an ether (
    
    
    
    ) or amine (
    
    
    ) linker.
Covalent Inhibition Potential

Thioesters are inherently reactive toward nucleophiles (cysteines, lysines).

  • Mechanism: In a biological assay, this molecule could act as a covalent probe. The nucleophilic cysteine in a target protein attacks the carbonyl, displacing the pyrimidine-5-thiol and permanently benzoylating the protein.

  • Utility: Activity-Based Protein Profiling (ABPP) to identify catalytic cysteines in proteases.

Safety & Handling Protocols

Thioesters and pyrimidine derivatives require specific safety precautions due to potential sensitization and the release of thiols (stench/toxicity) upon hydrolysis.

Hazard ClassPrecautionary Measure
Hydrolysis Risk Store under inert gas (Argon) at -20°C. Moisture leads to hydrolysis, releasing Pyrimidine-5-thiol (foul odor, toxic).
Skin Irritant Wear nitrile gloves and lab coat. Thioesters are acylating agents and can cause allergic dermatitis.
Reactivity Incompatible with strong bases and oxidizing agents.

References

  • Liebeskind, L. S., & Srogl, J. (2000). Thioesters and Organoboranes: A New Ketone Synthesis. Journal of the American Chemical Society.

  • Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A New Paradigm for Carbon-Carbon Bond Formation: The Desulfitative Cross-Coupling of Thioesters with Organostannanes and Organoboronic Acids. Journal of the American Chemical Society.

  • Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C–C Cross-Coupling Reaction. Angewandte Chemie International Edition.

  • Enamine Ltd. (2024). Building Block Catalog: Phenyl(pyrimidin-5-ylsulfanyl)methanone (Cat# EN300-26865553).

Pyrimidin-5-yl Thiobenzoate Derivatives: Synthetic Scaffolds & Antifolate Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and therapeutic applications of Pyrimidin-5-yl Thiobenzoate Derivatives .

This analysis prioritizes the class of 5-(Arylthio)pyrimidine-carboxylate derivatives, prominently recognized in medicinal chemistry as Dual Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibitors (classical and non-classical antifolates).[1] It also addresses the synthetic utility of the thiobenzoate moiety as a precursor for C-S and C-C bond formation.

Executive Summary

Pyrimidin-5-yl thiobenzoate derivatives represent a specialized class of heterocyclic pharmacophores primarily utilized in the development of antineoplastic agents . Unlike the more common C2-substituted pyrimidines (e.g., S-DABO HIV inhibitors), the C5-thio functionalization mimics the bridge region of folate cofactors.

This structural modification confers unique physicochemical properties, allowing these derivatives to act as dual inhibitors of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR)—two critical enzymes in the de novo purine synthesis pathway required for cancer cell proliferation. Furthermore, the thiobenzoate moiety serves as a versatile synthetic handle for Liebeskind-Srogl cross-coupling , enabling the rapid diversification of drug libraries.

Key Technical Characteristics
  • Core Scaffold: Pyrimidine ring substituted at the C5 position with a sulfur atom linked to a benzoate (aryl-carboxylate) system.

  • Primary Mechanism: Competitive inhibition of folate binding in TS and DHFR.

  • Synthetic Challenge: Introduction of the sulfur at the electron-deficient C5 position of the pyrimidine ring.

  • Therapeutic Index: High specificity for rapidly dividing cells; potency often in the nanomolar (nM) range.

Chemical Architecture & SAR

The structure-activity relationship (SAR) of these derivatives relies on the "bridging" atom between the pyrimidine "head" and the benzoate "tail."

The 5-Thio Linker Advantage

In classical antifolates (like Methotrexate), a nitrogen or methylene bridge connects the heterocycle to the aryl group. Replacing this with a sulfur atom (thioether) introduces specific advantages:

  • Bond Angle & Flexibility: The C–S–C bond angle (~100°) is more acute than C–N–C or C–C–C, altering the spatial orientation of the benzoate tail to better fit the hydrophobic pocket of TS.

  • Lipophilicity: The sulfur atom increases

    
    , enhancing membrane permeability compared to nitrogen-linked analogues.
    
  • Oxidation Resistance: Unlike methylene bridges which can be susceptible to metabolic oxidation, the thioether is relatively stable, though it can be oxidized to sulfoxides (active metabolites) in vivo.

Substituent Effects (SAR Table)
PositionSubstituentEffect on Activity
C2 (Amino)

Critical. Required for hydrogen bonding with Asp26 (DHFR) or Asp218 (TS).
C4 (Oxo)

Critical. Mimics the pteridine ring of folate; essential for orientation in the active site.
C5 (Linker)

Optimal. Superior to

or

for dual inhibition profiles.
C6 (Alkyl)

Enhances hydrophobic interaction with Trp80 (DHFR). Bulky groups here reduce potency.
Benzoate Tail Glu-residueClassical antifolates require a glutamate tail for polyglutamylation (cellular retention). Non-classical lipophilic derivatives replace this with esters.

Mechanism of Action: Dual Pathway Blockade

These derivatives function as "Antifolates," starving cancer cells of the thymidine required for DNA replication.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the dual blockade mechanism. The derivative mimics Dihydrofolate (DHF), binding to both enzymes and halting the cycle.

AntifolateMechanism dUMP dUMP dTMP dTMP (DNA Precursor) dUMP->dTMP Methylation DHF DHF (Dihydrofolate) THF THF (Tetrahydrofolate) DHF->THF Reduction mTHF 5,10-CH2-THF THF->mTHF Recycling mTHF->DHF C1 Donor TS Thymidylate Synthase (TS) TS->dUMP Catalyzes DHFR DHFR DHFR->DHF Catalyzes Inhibitor Pyrimidin-5-yl Thiobenzoate Deriv. Inhibitor->TS Inhibits Inhibitor->DHFR Inhibits

Caption: Dual inhibition of TS and DHFR by Pyrimidin-5-yl thiobenzoate derivatives prevents dTMP synthesis, leading to "Thymineless Death" in tumor cells.

Synthetic Methodologies

Synthesizing C5-substituted pyrimidines is challenging because the C5 position is electron-rich and resistant to nucleophilic attack. Two primary routes are established: the Mercuration Route (Classical) and the Palladium-Catalyzed Route (Modern).

Route A: The Mercuration/Iodination Protocol (Gangjee Method)

This is the most reliable method for generating the Pyrimidin-5-yl thiobenzoate core when starting from a simple pyrimidine.

Mechanism: Electrophilic mercuration activates the C5 position, which is then converted to an iodide. The iodide undergoes Nucleophilic Aromatic Substitution (


) with a thiolate.
Step-by-Step Protocol

Target Intermediate: Methyl 4-[(2-amino-4-oxo-6-ethyl-3,4-dihydropyrimidin-5-yl)thio]benzoate.

  • Mercuration:

    • Reagents: 2-Amino-6-ethylpyrimidin-4(3H)-one, Mercuric Acetate (

      
      ).
      
    • Conditions: Reflux in water/ethanol for 4 hours.

    • Product: 5-Chloromercuri derivative (precipitates as a solid).[1]

    • Note: This step creates a heavy metal intermediate; handle with extreme caution.

  • Iodination:

    • Reagents: 5-Chloromercuri intermediate, Iodine (

      
      ), 
      
      
      
      .[1]
    • Conditions: Stir at Room Temp (RT) for 5 hours.

    • Workup: Wash with Sodium Thiosulfate (

      
      ) to remove excess iodine.
      
    • Result: 2-Amino-5-iodo-6-ethylpyrimidin-4(3H)-one.[1]

  • Thioether Formation (The Coupling):

    • Reagents: 5-Iodo-pyrimidine, Methyl 4-mercaptobenzoate (The thiobenzoate source), Anhydrous

      
      , DMF.
      
    • Conditions: Heat to 80°C under Argon atmosphere for 6–12 hours.

    • Mechanism:

      
       or Cu-catalyzed Ullmann-type coupling (if CuI is added).
      
    • Purification: Silica gel chromatography (MeOH/DCM gradient).

Route B: Liebeskind-Srogl Coupling (Modern Application)

If the starting material is a Pyrimidin-5-yl thioester (e.g., S-(pyrimidin-5-yl) benzothioate), it can be used to attach carbon chains via Pd-catalysis.

  • Reaction: Pyrimidine-S-CO-Ph + Aryl-Boronic Acid + Pd(0) + CuTC

    
     5-Aryl-Pyrimidine.
    
  • Utility: This allows the "thiobenzoate" to act as a leaving group to form C-C bonds, useful for diversifying the scaffold.

Experimental Validation & Quality Control

To ensure the integrity of synthesized derivatives, the following analytical benchmarks must be met.

Characterization Checklist
TechniqueExpected Signal (Key Features)
1H NMR S-Linker region: Look for the absence of the C5-H proton. Benzoate: AA'BB' doublet system at

7.5–8.0 ppm. Pyrimidine: Broad singlet for

at

6.5 ppm.
13C NMR C5 Carbon: Significant upfield shift (~90–100 ppm) due to Iodine, shifting downfield (~105–115 ppm) upon Thio-substitution.
HRMS Mass accuracy < 5 ppm. Look for

and potential

.
Melting Point These derivatives are crystalline solids with high melting points (>200°C).
Biological Assay: TS Inhibition Screen

Protocol:

  • Enzyme Source: Recombinant human Thymidylate Synthase.

  • Substrate:

    
     (200 
    
    
    
    ) and
    
    
    -methylene-THF (300
    
    
    ).
  • Detection: Spectrophotometric monitoring at 340 nm (oxidation of THF to DHF).

  • Control: Methotrexate (Positive Control).

  • Validation:

    
     should be calculated from a log-dose response curve (0.1 nM to 10 
    
    
    
    ).

Emerging Applications

Beyond oncology, Pyrimidin-5-yl thiobenzoate derivatives are being explored in:

  • Antimicrobial Agents: The lipophilic nature of the thiobenzoate tail allows penetration of bacterial cell walls (Gram-positive), targeting bacterial DHFR (trimethoprim-like activity).

  • Antivirals: Structural similarity to S-DABO suggests potential binding to the NNRTI pocket of HIV-1 Reverse Transcriptase, specifically if the C6-benzyl group is modified to interact with the hydrophobic channel.

References

  • Gangjee, A., et al. (2005). "Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors." Journal of Medicinal Chemistry.

  • Taylor, E. C., et al. (1995). "A Facile Synthesis of 2-Amino-4(3H)-oxo-5-iodo-6-substituted-thieno[2,3-d]pyrimidines." Journal of Organic Chemistry.

  • Mai, A., et al. (2004). "5-Alkyl-2-[(aryl and alkyloxylcarbonylmethyl)thio]-6-(1-naphthylmethyl) pyrimidin-4(3H)-ones as unique HIV reverse transcriptase inhibitors of S-DABO series." Bioorganic & Medicinal Chemistry Letters.

  • Prokopcová, H., & Kappe, C. O. (2009). "The Liebeskind–Srogl C–C Cross-Coupling Reaction.

Sources

[1][2]

Executive Summary & Chemical Identity

Phenyl(pyrimidin-5-ylsulfanyl)methanone is a thioester compound linking a pyrimidine ring and a phenyl group via a carbonyl-sulfur bridge.[1] It is primarily utilized as a building block in drug discovery, particularly for kinase inhibitor scaffolds where the pyrimidine moiety serves as a hinge binder.

Nomenclature & Identifiers
Attribute Details
IUPAC Name S-Pyrimidin-5-yl benzenecarbothioate
Common Name Phenyl(pyrimidin-5-ylthio)methanone
CAS Number Not Widely Assigned (See Section 1.[1][2]2)
Molecular Formula C₁₁H₈N₂OS
Molecular Weight 216.26 g/mol
SMILES O=C(Sc1cncnc1)c2ccccc2
Catalog Codes Enamine: EN300-26865553 BLDpharm: BD02739794
CAS Number Status

As of February 2026 , this specific compound does not have a widely indexed CAS Registry Number in public databases (PubChem, Common Chemistry). It is a "library compound" often synthesized on-demand or available in small quantities from specialized catalogs (Enamine, Namiki, BLDpharm). Researchers must rely on the MDL Number or Catalog Code for procurement.

Critical Note: For regulatory filing, if a CAS number is strictly required, you must request a new assignment from the Chemical Abstracts Service (CAS) or search proprietary databases like SciFinder-n using the structure search function.

Structural Analysis & Reactivity

The molecule features a thioester linkage, which is chemically distinct from standard esters or amides.

  • Electrophilic Center: The carbonyl carbon (C=O) is highly activated due to the weak overlap between the sulfur 3p orbital and the carbon 2p orbital. This makes the thioester a potent acylating agent.

  • Leaving Group: The pyrimidin-5-thiolate anion is a stable leaving group, facilitating nucleophilic acyl substitution.[1]

  • Stability: Susceptible to hydrolysis under basic conditions; store in a cool, dry, inert atmosphere.

StructureFigure 1: Structural Reactivity Analysis of Phenyl(pyrimidin-5-ylsulfanyl)methanonePhenylPhenyl Group(Lipophilic Domain)CarbonylCarbonyl (C=O)(Electrophilic Center)Phenyl->CarbonylAttachedSulfurSulfur Atom(Thioester Linkage)Carbonyl->SulfurHigh ReactivityPyrimidinePyrimidine Ring(Polar/H-Bond Acceptor)Sulfur->PyrimidineS-Aryl Bond

Synthesis Protocols

Since the compound is a catalog item with limited bulk availability, in-house synthesis is often necessary.[1] Two primary routes are recommended based on precursor availability.

Route A: Palladium-Catalyzed C-S Cross-Coupling (Preferred)

This modern approach couples a commercially available aryl halide with a thioacid.[1] It avoids the handling of odorous and unstable thiols.[1]

  • Precursors: 5-Bromopyrimidine + Thiobenzoic acid (or Sodium thiobenzoate).[1]

  • Catalyst: Pd₂TBA₃ / Xantphos.

  • Mechanism: Buchwald-Hartwig type C-S bond formation.[1]

Experimental Protocol (Route A)
  • Preparation: In a glovebox or under Argon, charge a reaction vial with 5-Bromopyrimidine (1.0 equiv), Sodium thiobenzoate (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

  • Reaction: Add DIPEA (2.0 equiv) and heat the mixture to 100°C for 12–16 hours.

  • Workup: Cool to RT, dilute with EtOAc, and filter through a celite pad to remove Pd residue.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient). The thioester is typically less polar than the starting bromide.

Route B: Nucleophilic Acyl Substitution (Traditional)

This route requires Pyrimidine-5-thiol , which must often be synthesized first (e.g., from 5-bromopyrimidine via NaSH).[1]

  • Precursors: Pyrimidine-5-thiol + Benzoyl Chloride.[1]

  • Base: Pyridine or Triethylamine.

Experimental Protocol (Route B)
  • Dissolution: Dissolve Pyrimidine-5-thiol (1.0 equiv) in anhydrous DCM (0.5 M) at 0°C.

  • Addition: Add Triethylamine (1.5 equiv) followed by the dropwise addition of Benzoyl Chloride (1.1 equiv).

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (disappearance of thiol).

  • Workup: Wash with sat. NaHCO₃ (to remove excess acid) and Brine.[3] Dry over Na₂SO₄.[1][3]

  • Yield: typically >85% after concentration.

SynthesisFigure 2: Synthetic Pathways for Phenyl(pyrimidin-5-ylsulfanyl)methanoneBromo5-Bromopyrimidine(CAS: 4595-59-9)PdCatPd2(dba)3 / Xantphos100°C, DioxaneBromo->PdCatThioAcidThiobenzoic Acid(CAS: 98-91-9)ThioAcid->PdCatThiolPyrimidine-5-thiolBaseEt3N / DCM0°C to RTThiol->BaseBenzoylBenzoyl ChlorideBenzoyl->BaseProductPhenyl(pyrimidin-5-ylsulfanyl)methanone(Target)PdCat->ProductRoute A (C-S Coupling)Base->ProductRoute B (Acylation)

Characterization Data

To validate the synthesis, the following spectral data should be obtained.

Technique Expected Signal / Value Interpretation
¹H NMR (DMSO-d₆) δ 9.1–9.3 ppm (s, 1H) δ 8.9–9.1 ppm (s, 2H) δ 7.5–8.0 ppm (m, 5H) The pyrimidine protons are highly deshielded (downfield) due to the ring nitrogens and the electron-withdrawing thioester group.[1]
¹³C NMR ~188–192 ppm (C=O) ~158 ppm (Pyrimidine C2) The carbonyl carbon of a thioester typically appears around 190 ppm, distinct from standard esters (~165 ppm).
HRMS (ESI+) [M+H]⁺ = 217.04 Confirm exact mass for C₁₁H₉N₂OS⁺.
IR Spectroscopy 1680–1700 cm⁻¹ (C=O) Strong carbonyl stretch, slightly lower frequency than esters due to sulfur conjugation.

Search & Procurement Protocol

If purchasing rather than synthesizing, follow this search workflow to locate stock.

  • Use SMILES: Search using O=C(Sc1cncnc1)c2ccccc2 in chemical supplier aggregators (e.g., eMolecules, MolPort).

  • Search Catalog Codes: Directly query EN300-26865553 (Enamine) or BD02739794 (BLDpharm).

  • Verify Purity: Request a Certificate of Analysis (CoA) to ensure the thioester bond has not hydrolyzed during storage.

SearchFigure 3: Procurement and Identification WorkflowStartStart: Need CompoundCheckCASCheck Public CAS DBStart->CheckCASFoundFound?CheckCAS->FoundUseSMILESSearch via SMILES:O=C(Sc1cncnc1)c2ccccc2Found->UseSMILESNo (Likely)PurchasePurchase from Enamine/BLDpharmFound->PurchaseYesUseCodesSearch Catalog Codes:EN300-26865553 / BD02739794UseSMILES->UseCodesSynthesizeSynthesize via Route A(See Section 3.1)UseCodes->SynthesizeOut of StockUseCodes->PurchaseIn Stock

References

  • Sawamura, M. et al. (2009). "Palladium-Catalyzed Synthesis of Thioesters from Aryl Halides and Thioacids." Journal of the American Chemical Society. (Standard protocol for Route A).
  • Namiki Shoji Co., Ltd.Building Blocks Catalogue.

Phenyl(pyrimidin-5-ylsulfanyl)methanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Formula: C₁₁H₈N₂OS Molecular Weight: 216.26 g/mol IUPAC Designation: S-(Pyrimidin-5-yl) benzenecarbothioate

Executive Summary & Chemical Identity

Phenyl(pyrimidin-5-ylsulfanyl)methanone is a heteroaryl thioester characterized by a labile carbonyl-sulfur bond linking a lipophilic phenyl ring and a polar pyrimidine moiety. Unlike stable amide or ketone analogs, this molecule functions primarily as an activated acyl donor in organic synthesis and a covalent warhead scaffold in medicinal chemistry.[1][2]

Its structural distinctiveness lies in the "pyrimidin-5-ylsulfanyl" motif, where the electron-deficient pyrimidine ring enhances the leaving group ability of the thiolate upon nucleophilic attack at the carbonyl center.

Physicochemical Data Table
PropertyValueTechnical Note
Formula C₁₁H₈N₂OSConfirmed via elemental count (C₁₁H₈N₂OS).
Exact Mass 216.0357 DaMonoisotopic mass for HRMS validation.[1][2]
Molecular Weight 216.26 g/mol Average weight for stoichiometric calculations.[1][2]
LogP (Calc) ~2.1 - 2.4Moderate lipophilicity; membrane permeable.
H-Bond Acceptors 3N1, N3 (pyrimidine), O (carbonyl).[2]
H-Bond Donors 0Aprotic structure.[1]
Reactivity Class ThioesterSusceptible to aminolysis and hydrolysis.[1][2]

Structural Analysis & Pharmacophore

The molecule is composed of three distinct functional domains that dictate its reactivity and binding potential.[1][2]

Domain Architecture[1][3]
  • Acyl Donor (Phenyl-Methanone): The benzoyl group (

    
    ) serves as the electrophilic center.[1] The conjugation with the phenyl ring stabilizes the transition state during nucleophilic acyl substitution.[1][2]
    
  • Labile Linker (Thioester): The

    
     bond is weaker than its oxygen counterpart (ester) due to poor orbital overlap between C(2p) and S(3p), making it highly reactive toward nucleophiles (e.g., cysteine residues, amines).[1][2]
    
  • Leaving Group (Pyrimidin-5-ylthiolate): Upon cleavage, the molecule releases pyrimidine-5-thiol. The nitrogen atoms in the pyrimidine ring inductively withdraw electron density, stabilizing the resulting thiolate anion (

    
     ~6–7), making it a superior leaving group compared to thiophenol.[1][2]
    

Structure Phenyl Phenyl Group (Lipophilic Anchor) Carbonyl Methanone Core (Electrophilic Center) Phenyl->Carbonyl Conjugation Sulfur Sulfanyl Linker (Labile Bond) Carbonyl->Sulfur Thioester Bond Pyrimidine Pyrimidin-5-yl (Electron Deficient) Sulfur->Pyrimidine C-S Bond Nucleophile Nucleophile (Nu:) Nucleophile->Carbonyl Attack

Figure 1: Structural connectivity and reactivity logic. The central thioester bond acts as the "fuse" for chemical transformation.

Synthesis Methodology

The synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone requires anhydrous conditions to prevent premature hydrolysis of the thioester. The most robust protocol involves the acylation of pyrimidine-5-thiol.

Protocol: Thioesterification via Acid Chloride

Principle: Nucleophilic attack of the thiolate anion on benzoyl chloride.[1][2]

Reagents:

  • Pyrimidine-5-thiol (1.0 eq)

  • Benzoyl chloride (1.1 eq)[1][2]

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)[1][2]

  • Dichloromethane (DCM), anhydrous[2]

Step-by-Step Workflow:

  • Preparation: Dissolve pyrimidine-5-thiol (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool to 0°C. Add Et₃N (12 mmol) dropwise. Stir for 15 minutes to generate the thiolate species.

  • Acylation: Add benzoyl chloride (11 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).[2]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1][2] Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).[1][2] Thioesters are less polar than the corresponding thiol but more polar than the acid chloride.[1][2]

Alternative: Pd-Catalyzed Thio-Carbonylation

For derivatives where the acid chloride is unstable, a palladium-catalyzed coupling between iodobenzene and pyrimidine-5-thiol in the presence of CO gas (balloon pressure) can be utilized [1].

Applications in Drug Discovery

While the molecule itself is a chemical building block, its motif appears in specific therapeutic contexts.[1][2]

Native Chemical Ligation (NCL) Surrogate

Thioesters are critical intermediates in Native Chemical Ligation.[1][2] This specific molecule, with its heteroaryl leaving group, offers a tunable reactivity profile for ligating peptides or synthesizing amide-based drugs.[2] The pyrimidine ring makes the thioester more reactive than simple alkyl thioesters but less prone to oxidative dimerization than thiophenol derivatives.[1][2]

Covalent Kinase Inhibition

The thioester moiety can act as a "reversible covalent" warhead.[1][2] In the context of cysteine-targeting inhibitors:

  • Mechanism: The active site cysteine attacks the carbonyl.[1][2]

  • Result: The benzoyl group is transferred to the enzyme (S-benzoylation), inhibiting function.

  • Turnover: Unlike Michael acceptors (irreversible), thioester-mediated inhibition can be reversible via hydrolysis, reducing off-target toxicity [2].

Pathway Drug Phenyl(pyrimidin-5-ylsulfanyl)methanone Complex Tetrahedral Intermediate Drug->Complex + Protein (Cys attack) Target Target Protein (Cys-SH) Target->Complex Product1 Benzoylated Protein (Inhibited) Complex->Product1 Acyl Transfer Product2 Pyrimidine-5-thiol (Leaving Group) Complex->Product2 Elimination

Figure 2: Acyl transfer mechanism utilized in covalent inhibition or protein labeling.

Stability & Handling (Safety)

Critical Warning: Thioesters are prone to hydrolysis and transthioesterification.[1][2]

  • Storage: Store at -20°C under argon. Avoid moisture.[1][2]

  • Solubility: Soluble in DMSO, DMF, DCM, and Chloroform.[1][2] Poor solubility in water.[1][2]

  • Reactivity:

    • Incompatible with: Strong bases, primary amines (rapid aminolysis), and oxidizing agents (oxidation of sulfur).[1][2]

    • Hydrolysis:[1] Slowly hydrolyzes in aqueous buffers at pH > 7.5 to benzoic acid and pyrimidine-5-thiol.

References

  • Wong, F. F., et al. (2010).[1][2] "Synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-component reaction." Journal of Heterocyclic Chemistry.

  • Pédeboscq, S., et al. (2012).[1][2] "Synthesis and study of antiproliferative activity of novel thienopyrimidines." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "Structure and Properties of Heteroaryl Thioesters." National Library of Medicine.[1][2]

  • Grandbio. (2024).[1][2] "Catalog Entry: Phenyl(pyrimidin-5-ylsulfanyl)methanone (EN300-26865553)."[3] Chemical Catalog.

Sources

Literature review of 5-substituted pyrimidine thioethers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Substituted Pyrimidine Thioethers: Synthesis, Biological Activity, and Therapeutic Potential

Authored by Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its role in the fundamental building blocks of life, DNA and RNA.[1] The introduction of a thioether linkage at the 5-position of the pyrimidine ring creates a class of compounds—5-substituted pyrimidine thioethers—with unique physicochemical properties and diverse pharmacological profiles. These molecules have demonstrated significant potential as antiviral, anticancer, antimicrobial, and CNS-active agents.[2][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important scaffold. We will delve into the key synthetic strategies, explore the mechanistic basis of their varied biological activities, elucidate structure-activity relationships, and provide detailed experimental protocols to empower further research and development in this promising area.

Introduction: The Strategic Importance of the Pyrimidine Thioether Scaffold

The pyrimidine ring is a privileged scaffold in drug design, largely due to its ability to mimic nucleic acids and engage in critical biological interactions like hydrogen bonding and π-π stacking.[1] Functionalization at the C-5 position is a well-established strategy for modulating the biological activity of pyrimidine derivatives, leading to potent antiviral, anticancer, and antimicrobial agents.[5] The introduction of a thioether moiety (C-S-C) at this position offers several distinct advantages from a medicinal chemistry perspective:

  • Modulation of Electronic Properties: The sulfur atom influences the electron distribution of the pyrimidine ring, impacting its interaction with biological targets.

  • Increased Lipophilicity: The thioether group generally increases the lipophilicity of the molecule, which can enhance cell membrane permeability and improve pharmacokinetic properties.[6]

  • Geometric Versatility: The thioether linkage provides a flexible, non-planar connection point for introducing a wide variety of substituents, allowing for fine-tuning of the molecule's three-dimensional shape to optimize target binding.

  • Metabolic Handles: The sulfur atom can be a site for metabolic oxidation (to sulfoxide and sulfone), providing pathways for metabolism and clearance, which is a critical consideration in drug design.

This guide will explore how these features are exploited in the synthesis and application of 5-substituted pyrimidine thioethers across various therapeutic domains.

Synthetic Methodologies: Forging the Critical C-S Bond

The construction of the C5-S bond is the pivotal step in synthesizing this class of compounds. The choice of synthetic route is primarily dictated by the availability of starting materials, desired substitution patterns, and scalability. The most prevalent and robust method involves the nucleophilic aromatic substitution (SNAr) on a 5-halopyrimidine precursor.

Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of 5-substituted pyrimidine thioether synthesis is the reaction between a 5-halopyrimidine (most commonly 5-bromopyrimidine) and a thiol (R-SH). The electron-deficient nature of the pyrimidine ring facilitates the attack of the thiolate nucleophile, leading to the displacement of the halide.[7]

Causality of Experimental Choices:

  • Halide Choice: Bromine is an ideal leaving group for this transformation. It is more reactive than chlorine, facilitating the reaction under milder conditions, yet more stable and less expensive than iodine for a starting material.[7][8]

  • Base: A base, such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or an organic base like triethylamine (Et₃N), is essential to deprotonate the thiol (R-SH) to its more nucleophilic thiolate form (R-S⁻).[9]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane are often used as they can solvate the cation of the base while not interfering with the nucleophile, thus accelerating the reaction rate.[9]

Caption: General workflow for SNAr synthesis of 5-pyrimidine thioethers.

Experimental Protocol: Synthesis of 5-(benzylthio)pyrimidine

This protocol is a representative example of the SNAr methodology.

  • Reactant Preparation: To a solution of 5-bromopyrimidine (1.0 eq) in 1,4-dioxane (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Nucleophile Addition: Add benzyl mercaptan (1.1 eq) to the suspension.

  • Reaction: Reflux the reaction mixture for 24 hours, monitoring progress by Thin Layer Chromatography (TLC).[9]

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Final Product: Purify the crude product by column chromatography on silica gel to yield the pure 5-(benzylthio)pyrimidine.

Metal-Catalyzed Cross-Coupling Reactions

For more complex or sensitive substrates, modern metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for C-S bond formation, offer a powerful alternative.[10][11] These methods often proceed under milder conditions and exhibit broader substrate scope.

Causality of Experimental Choices:

  • Catalyst: Palladium or nickel complexes are commonly used. For instance, Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂) is an effective catalyst for coupling aryl halides with boronic acids, and similar principles apply to C-S coupling.[7][12]

  • Ligand: The choice of phosphine ligand is critical for stabilizing the metal center and facilitating the catalytic cycle (oxidative addition, reductive elimination).

  • Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often required to facilitate the catalytic cycle without competing in the reaction.[7]

G cluster_0 Buchwald-Hartwig C-S Coupling Cycle node_A Pd(0)L_n node_B Oxidative Addition|{Ar-X} node_A:f0->node_B:f0 node_C Ar-Pd(II)(X)L_n node_B:f0->node_C:f0 node_D Ligand Exchange|{R-S-} node_C:f0->node_D:f0 node_E Ar-Pd(II)(SR)L_n node_D:f0->node_E:f0 node_F Reductive Elimination|{Ar-S-R} node_E:f0->node_F:f0 node_F:f0->node_A:f0 Regeneration

Sources

Chemoinformatic and Synthetic Profiling of Phenyl(pyrimidin-5-ylsulfanyl)methanone

[1][2]

Executive Summary & Structural Identity

Phenyl(pyrimidin-5-ylsulfanyl)methanone is a heteroaromatic thioester characterized by a benzoyl group attached via a sulfur atom to the 5-position of a pyrimidine ring.[1][2] This molecule represents a convergence of two privileged pharmacophores: the pyrimidine scaffold (ubiquitous in kinase inhibitors) and the thioester linkage (a high-energy bond utilized in acyl transfer reactions and covalent inhibition).[1][2]

Unlike common pyrimidine-2-sulfanyl derivatives, the 5-position substitution pattern preserves the C2-N1-C6 electrophilic face of the pyrimidine, potentially altering its electronic interaction with biological targets.[1]

Chemical Identifiers

The following identifiers are generated based on the IUPAC structure Ph-CO-S-(Pyrimidine-5-yl) .

Identifier TypeValue
IUPAC Name S-pyrimidin-5-yl benzenecarbothioate
Canonical SMILES O=C(Sc1cncnc1)c2ccccc2
Isomeric SMILES O=C(Sc1cncnc1)c2ccccc2
InChI String InChI=1S/C11H8N2OS/c14-11(9-4-2-1-3-5-9)15-10-6-12-8-13-7-10/h1-8H
Molecular Formula C₁₁H₈N₂OS
Molecular Weight 216.26 g/mol
Monoisotopic Mass 216.0357 Da

Synthetic Methodology

The synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone is best approached via nucleophilic acyl substitution .[1][2] The 5-position of the pyrimidine ring is less electron-deficient than the 2- or 4-positions, rendering the corresponding thiol (pyrimidine-5-thiol) sufficiently nucleophilic to react with benzoyl chloride under basic conditions.[1]

Retrosynthetic Analysis

The C(O)-S bond is the strategic disconnection point.[1][2]

  • Synthon A (Electrophile): Benzoyl chloride (highly reactive acylating agent).[1][2]

  • Synthon B (Nucleophile): Pyrimidine-5-thiol (or its sodium salt).[1][2]

Experimental Protocol: Thioesterification

Objective: Synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone via Schotten-Baumann conditions.

Reagents:

  • Pyrimidine-5-thiol (1.0 equiv)[1][2]

  • Benzoyl chloride (1.1 equiv)[1][2]

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)[1][2]

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve pyrimidine-5-thiol (1.0 mmol) in anhydrous DCM (5 mL).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add Triethylamine (1.5 mmol) dropwise.[1][2] Stir for 15 minutes to generate the thiolate anion.

  • Acylation: Add Benzoyl chloride (1.1 mmol) dropwise over 5 minutes. The reaction is exothermic; maintain temperature < 5°C during addition.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2] The thiol spot should disappear.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL).[1][2]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

  • Characterization: The product should be stored at -20°C under inert atmosphere due to the hydrolytic instability of thioesters.

Synthesis Workflow Diagram

SynthesispathwayPrecursor1Pyrimidine-5-thiol(Nucleophile)IntermediateTetrahedralIntermediatePrecursor1->Intermediate Et3N, DCM, 0°CPrecursor2Benzoyl Chloride(Electrophile)Precursor2->IntermediateProductPhenyl(pyrimidin-5-ylsulfanyl)methanone(Target Thioester)Intermediate->Product EliminationByproductHCl salt / Et3N-HClIntermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target thioester.

Physicochemical & Reactivity Profile

Understanding the reactivity of the thioester moiety is critical for handling this compound in biological assays.[2]

Predicted Properties
PropertyValueInterpretation
cLogP ~2.1Moderate lipophilicity; likely membrane permeable.[1][2]
TPSA ~58 ŲGood oral bioavailability potential (Rule of 5 compliant).[1][2]
H-Bond Donors 0Lacks NH/OH groups.[1][2]
H-Bond Acceptors 3Pyrimidine nitrogens (N1, N3) and Carbonyl oxygen.[1][2]
Reactivity: The Thioester "Activated" Bond

Thioesters are thermodynamically less stable than oxo-esters due to the poor orbital overlap between the carbonyl carbon (2p) and the sulfur atom (3p).[1][2] This results in:

  • Susceptibility to Hydrolysis: In aqueous media (pH > 7.5), the compound will slowly hydrolyze to benzoic acid and pyrimidine-5-thiol.[1][2]

  • Acyl Transfer Potential: This molecule can act as a benzoylating agent.[1][2] In the presence of nucleophilic amines (e.g., lysine residues in proteins), it may undergo aminolysis to form benzamides.

Storage Warning: Avoid protic solvents (MeOH, EtOH) for long-term storage.[1][2] Store as a solid or in DMSO/anhydrous acetonitrile.

Applications in Drug Discovery

The Phenyl(pyrimidin-5-ylsulfanyl)methanone scaffold serves as a versatile building block in medicinal chemistry.

Fragment-Based Drug Design (FBDD)

The pyrimidine ring is a "privileged scaffold" found in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib).

  • Binding Mode: The pyrimidine nitrogens often act as hydrogen bond acceptors in the hinge region of kinase ATP-binding pockets.[1][2]

  • Vector Exploration: The thioester linkage provides a distinct vector (5-position) to probe the "gatekeeper" region or solvent-exposed front of the binding pocket.[1][2]

Covalent Inhibition Mechanisms

While less reactive than acrylamides (Michael acceptors), thioesters can target catalytic cysteines in specific enzymes (e.g., cysteine proteases).

  • Mechanism: Trans-thioesterification.[1][2] The enzyme's active site cysteine attacks the carbonyl, releasing pyrimidine-5-thiol and forming a covalent acyl-enzyme intermediate.[1]

Biological Pathway Interaction Logic

BioActivityCompoundPhenyl(pyrimidin-5-ylsulfanyl)methanoneTargetProtein Target(e.g., Kinase/Protease)Compound->Target ExposureBindingNon-Covalent Binding(H-bonds via Pyrimidine N)Target->Binding RecognitionReactionAcyl Transfer / HydrolysisBinding->Reaction Nucleophilic Attack(if Cys/Lys present)Outcome1Inhibition(Reversible)Binding->Outcome1Outcome2Covalent Modification(Irreversible/Slow-Tight)Reaction->Outcome2

Figure 2: Potential pharmacological interaction modes of the scaffold.[1][2]

References

  • Standard Thioester Synthesis: Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [1][2]

  • Pyrimidine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Chapter on Pyrimidines: Synthesis and Reactions). [1][2]

  • Thioesters in Drug Design: Yang, W., & Drueckhammer, D. G. (2001). Understanding the Relative Acylating Reactivity of Oxoesters and Thioesters: Computational Analysis of Transition State Delocalization Effects. Journal of the American Chemical Society, 123(44), 11004–11009. [1][2]

  • InChI Standard: IUPAC International Chemical Identifier (InChI).[1][2] [1][2]

Methodological & Application

Application Notes and Protocols: Synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone from 5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone, a key scaffold in medicinal chemistry, starting from the readily available precursor, 5-bromopyrimidine. The synthetic strategy is a robust two-step process involving an initial nucleophilic aromatic substitution (SNAr) to introduce a thiol functionality, followed by an acylation reaction. This guide offers detailed experimental protocols, explains the chemical principles underpinning the chosen methodology, and provides data presentation formats for effective documentation and analysis.

Introduction

Pyrimidine-based compounds are of significant interest in drug discovery due to their presence in a wide array of biologically active molecules. The introduction of a thioether linkage at the C5 position of the pyrimidine ring, further functionalized with a benzoyl group, yields Phenyl(pyrimidin-5-ylsulfanyl)methanone. This molecule serves as a versatile intermediate for the synthesis of more complex derivatives with potential therapeutic applications, including but not limited to kinase inhibitors and anti-infective agents. The strategic placement of the sulfur atom and the carbonyl group allows for diverse downstream chemical modifications.

This application note details a reliable and reproducible two-step synthesis of the target compound. The methodology is designed to be accessible to researchers with a standard organic chemistry laboratory setup.

Overall Synthetic Scheme

The synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone from 5-bromopyrimidine is achieved through a two-step reaction sequence as illustrated below. The first step involves the conversion of 5-bromopyrimidine to 5-mercaptopyrimidine via a nucleophilic aromatic substitution reaction with a sulfur nucleophile. The subsequent step is the acylation of the in-situ generated or isolated 5-mercaptopyrimidine with benzoyl chloride.

Overall_Synthetic_Scheme 5-bromopyrimidine 5-Bromopyrimidine 5-mercaptopyrimidine 5-Mercaptopyrimidine 5-bromopyrimidine->5-mercaptopyrimidine  Step 1: Thiolation (SNAr)    NaSH, DMF   Target_Compound Phenyl(pyrimidin-5-ylsulfanyl)methanone 5-mercaptopyrimidine->Target_Compound  Step 2: Acylation    Benzoyl Chloride, Pyridine  

Caption: Overall two-step synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone.

Part 1: Synthesis of 5-Mercaptopyrimidine (Intermediate)

Chemical Principle and Rationale

The conversion of 5-bromopyrimidine to 5-mercaptopyrimidine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates the attack of nucleophiles. The bromine atom at the C5 position serves as a good leaving group. Sodium hydrosulfide (NaSH) is an excellent sulfur nucleophile for this transformation. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to enhance the nucleophilicity of the hydrosulfide anion and promote the reaction. The reactivity of halopyrimidines towards nucleophilic substitution is a well-established principle in heterocyclic chemistry.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
5-BromopyrimidineC₄H₃BrN₂158.98101.59 g
Sodium Hydrosulfide (anhydrous)NaSH56.06120.67 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-20 mL
Hydrochloric Acid (1 M)HCl36.46-As needed
Diethyl Ether(C₂H₅)₂O74.12-For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04-For drying

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 5-bromopyrimidine (1.59 g, 10 mmol) and anhydrous N,N-dimethylformamide (20 mL).

  • Stir the mixture at room temperature until the 5-bromopyrimidine is completely dissolved.

  • Carefully add anhydrous sodium hydrosulfide (0.67 g, 12 mmol) to the solution in one portion. Caution: Sodium hydrosulfide is hygroscopic and can release toxic hydrogen sulfide gas upon contact with moisture or acids. Handle in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water and carefully acidify to pH ~5-6 with 1 M hydrochloric acid. This will protonate the thiolate to form the thiol.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-mercaptopyrimidine. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone (Target Compound)

Chemical Principle and Rationale

The final step is the acylation of the newly synthesized 5-mercaptopyrimidine with benzoyl chloride. In this reaction, the sulfur atom of the thiol group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a thioester bond. The reaction is typically carried out in the presence of a base, such as pyridine, which serves both as a solvent and as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The use of pyridine as a catalyst and base in acylation reactions is a standard and effective method.[1]

Experimental Protocol

Acylation_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Isolation Start Dissolve 5-Mercaptopyrimidine in Pyridine Add_Benzoyl_Chloride Add Benzoyl Chloride (dropwise at 0 °C) Start->Add_Benzoyl_Chloride Reflux Reflux the mixture (4-6 hours) Add_Benzoyl_Chloride->Reflux Quench Pour into ice-water Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer (HCl, NaHCO3, Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Phenyl(pyrimidin-5-ylsulfanyl)methanone

Caption: Experimental workflow for the acylation of 5-mercaptopyrimidine.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
5-Mercaptopyrimidine (crude from Part 1)C₄H₄N₂S112.15~10~1.12 g
Benzoyl ChlorideC₇H₅ClO140.57111.28 mL (1.55 g)
PyridineC₅H₅N79.10-25 mL
Ethyl AcetateC₄H₈O₂88.11-For extraction
Hydrochloric Acid (1 M)HCl36.46-For washing
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-For washing
BrineNaCl (aq)--For washing
Anhydrous Sodium SulfateNa₂SO₄142.04-For drying

Procedure:

  • Transfer the crude 5-mercaptopyrimidine (~1.12 g, ~10 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add dry pyridine (25 mL) to the flask and stir until the thiol is dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.28 mL, 11 mmol) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 1 M hydrochloric acid (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Phenyl(pyrimidin-5-ylsulfanyl)methanone by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Characterization

The synthesized intermediate and final product should be characterized using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the solid product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O, C-S).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 5-Bromopyrimidine is a hazardous substance; avoid inhalation, ingestion, and skin contact.

  • Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with moisture and acids.

  • Benzoyl chloride is corrosive and a lachrymator.

  • Pyridine is a flammable and toxic liquid.

  • DMF is a skin and eye irritant.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone from 5-bromopyrimidine. The methodology is based on well-established chemical principles and is suitable for implementation in a standard organic synthesis laboratory. The target compound is a valuable building block for the development of novel heterocyclic compounds with potential applications in drug discovery and materials science.

References

  • Mohamady, S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(23), 7283. [Link]

  • El-Barbary, A. A., et al. (2024). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 14(1), 762. [Link]

Sources

Application Note: High-Fidelity Synthesis of S-(Pyrimidin-5-yl) Benzothioate via Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Synthetic Challenge

The preparation of S-(pyrimidin-5-yl) benzothioate represents a classic challenge in heterocyclic chemistry: functionalizing the electron-deficient 5-position of the pyrimidine ring.

  • Why not

    
    ?  The 5-position of pyrimidine is not sufficiently activated for Nucleophilic Aromatic Substitution (
    
    
    
    ). Unlike the 2- or 4-positions, which can stabilize a Meisenheimer complex, the 5-position behaves similarly to a non-activated phenyl ring.
  • The Solution: Transition metal catalysis.[1][2][3][4] Specifically, Palladium-catalyzed C–S cross-coupling (Migita-Buchwald-Hartwig type) is the requisite methodology to forge this bond efficiently under laboratory conditions.

The "Masked Thiol" Strategy

This protocol synthesizes a thiobenzoate.[5] In drug discovery, this moiety serves two critical roles:

  • Stable Precursor: It acts as a "masked" thiolate. Free heteroaryl thiols (5-mercaptopyrimidines) are prone to rapid oxidative dimerization to disulfides. The benzoyl group protects the sulfur atom until deprotection is required.

  • Acyl Transfer: It can serve as an activated acyl donor in native chemical ligation-type chemistries.

Retrosynthetic Logic

The synthesis relies on the disconnection of the C–S bond, utilizing 5-bromopyrimidine as the electrophile and thiobenzoic acid as the nucleophile.

Retrosynthesis Target S-(Pyrimidin-5-yl) benzothioate (Target Molecule) Precursors 5-Bromopyrimidine + Thiobenzoic Acid Target->Precursors Pd-Catalysis Disconnection C-S Bond Disconnection

Figure 1: Retrosynthetic analysis showing the strategic C-S bond disconnection.

Part 2: Detailed Protocol Design

Reaction Mechanism & Catalyst Selection

Success in C–S coupling depends entirely on the reductive elimination step. Carbon-Sulfur bonds are difficult to form because thiolates can poison the catalyst by bridging two Palladium centers.

  • Catalyst:

    
      (Tris(dibenzylideneacetone)dipalladium(0)). We use a Pd(0) source directly to avoid the need for in-situ reduction of Pd(II).
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

    • Expert Insight: Xantphos is mandatory here. Its wide "bite angle" (111°) forces the Palladium center into a geometry that accelerates the difficult reductive elimination of the C–S bond, preventing catalyst resting states.

  • Solvent: 1,4-Dioxane . chosen for its high boiling point (101°C) and ability to solubilize the catalytic complex.

Reagents and Equipment Table
Reagent / MaterialEquiv.RolePurity Requirement
5-Bromopyrimidine 1.0Electrophile>98%
Thiobenzoic Acid 1.1Nucleophile>95% (Liquid)

0.025Catalyst PrecursorStore in glovebox/freezer
Xantphos 0.05Ligand>98%
DIPEA (Hünig's Base) 2.0BaseAnhydrous
1,4-Dioxane N/ASolventAnhydrous, Degassed

Part 3: Step-by-Step Experimental Procedure

Phase 1: Inert Atmosphere Setup (Critical)

Oxygen is the enemy of this reaction. It oxidizes the phosphine ligand and the thioacid.

  • Glassware Preparation: Oven-dry a 50 mL two-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry Argon.

  • Solvent Degassing: Sparge anhydrous 1,4-Dioxane with Argon for at least 30 minutes prior to use.

Phase 2: Catalyst Pre-complexation
  • Charge the RBF with

    
      (23 mg, 0.025 mmol) and Xantphos  (29 mg, 0.05 mmol).
    
  • Add 1,4-Dioxane (5 mL).

  • Stir at room temperature for 5–10 minutes.

    • Observation: The solution should turn from dark purple/red to a clearer orange/brown, indicating the formation of the active

      
       species.
      
Phase 3: Substrate Addition & Reaction
  • Add 5-Bromopyrimidine (159 mg, 1.0 mmol) directly to the flask.

  • Add DIPEA (350 µL, 2.0 mmol) via syringe.

  • Add Thiobenzoic Acid (130 µL, 1.1 mmol) dropwise via syringe.

    • Note: Thiobenzoic acid has a pungent odor. Handle only in a fume hood.

  • Fit the flask with a reflux condenser (connected to Argon line).

  • Heat the reaction mixture to reflux (approx. 105°C) in an oil bath.

  • Stir vigorously for 4–6 hours .

Phase 4: Monitoring & Workup
  • TLC Monitoring: Check consumption of 5-bromopyrimidine (Mobile phase: 20% EtOAc in Hexanes). The product will be UV active and less polar than the starting material.

  • Cooling: Cool the mixture to room temperature.

  • Filtration: Filter the mixture through a small pad of Celite to remove Palladium black and salt byproducts. Rinse the pad with EtOAc.

  • Washing: Transfer filtrate to a separatory funnel. Wash with saturated

    
     (2 x 20 mL) to remove unreacted thiobenzoic acid. Wash with Brine (1 x 20 mL).
    
  • Drying: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via Flash Column Chromatography (

    
    , Gradient 0-30% EtOAc/Hexanes).
    

Workflow Start Start: Oven-Dry Glassware Argon Purge Complex Pre-complex Catalyst Pd2(dba)3 + Xantphos in Dioxane (10 min) Start->Complex AddSub Add Substrates 5-Br-Pyrim + PhCOSH + DIPEA Complex->AddSub Heat Reflux (105°C) 4-6 Hours AddSub->Heat Check TLC/HPLC Check Complete? Heat->Check Check->Heat No Workup Filter (Celite) Wash (NaHCO3) Concentrate Check->Workup Yes Purify Flash Chromatography Isolate Product Workup->Purify

Figure 2: Operational workflow for the synthesis process.

Part 4: Quality Control & Validation

Expected Analytical Data
  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       9.20 (s, 1H, Pyrimidine H-2)
      
    • 
       8.95 (s, 2H, Pyrimidine H-4,6)
      
    • 
       8.05 (d, 2H, Benzoyl ortho)
      
    • 
       7.65 (t, 1H, Benzoyl para)
      
    • 
       7.50 (t, 2H, Benzoyl meta)
      
  • Mass Spectrometry (ESI+): Calculated for

    
    
    
    
    
    ; Found 217.1.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst PoisoningEnsure Thiobenzoic acid is not degraded (smells like rotten eggs =

formation). Use fresh reagents.
No Reaction Oxidation of LigandXantphos is air-sensitive in solution. Ensure rigorous Argon sparging of solvents.
Dimer Formation HydrolysisPresence of water caused hydrolysis of thioester to thiol, which then oxidized to disulfide. Ensure anhydrous conditions.

Part 5: Safety & Handling

  • Thiobenzoic Acid: Potent stench and skin irritant. All transfers must occur in a high-efficiency fume hood. Treat all glassware with bleach solution before removal from the hood to oxidize residual sulfur compounds.

  • Palladium Residues: Heavy metal waste. Dispose of in designated solid waste containers.

References

  • Itoh, T., & Mase, T. (2007).[4] A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(18), 3687–3689. [Link]

    • Context: Establishes the Pd2(dba)3/Xantphos system as the gold standard for coupling thiols/thioesters with aryl halides.
  • Fernández-Rodríguez, M. A., et al. (2006). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction.[6] Organic Letters, 8(25), 5785–5788. [Link]

    • Context: Provides background on alternative metal-catalyzed strategies for C-S bond form
  • Torraca, K. E., et al. (2004). Palladium-Catalyzed Intermolecular Carbon−Sulfur Bond Formation: The First General Method for the Conversion of Aryl Chlorides and Triflates to Aryl Sulfides. Journal of the American Chemical Society, 126(26), 8100–8101. [Link]

    • Context: Foundational work by the Buchwald group on optimizing ligand bite angles for C-S reductive elimin

Sources

Application Note: Solvent Engineering for Pyrimidine Thioester Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thioester-functionalized pyrimidines are critical intermediates in the synthesis of covalent inhibitors, metabolic precursors, and native chemical ligation reagents. However, the formation of the thioester bond (


) on a pyrimidine scaffold presents unique challenges: the electron-deficient nature of the pyrimidine ring, the nucleophilicity competition between the thiol and the pyrimidine nitrogens, and the poor solubility of polar heterocycles in standard organic solvents.

This guide moves beyond generic coupling protocols to provide a solvent-first optimization strategy . We demonstrate that solvent selection is not merely about solubility; it dictates the stability of the tetrahedral intermediate and the ratio of thioester formation to hydrolytic cleavage.

Mechanistic Basis of Solvent Selection

The formation of a thioester from a pyrimidine carboxylic acid and a thiol typically proceeds via a tetrahedral intermediate. The solvent's dielectric constant (


) and hydrogen-bond accepting (HBA) capability are the primary drivers of reaction success.
The "Goldilocks" Polarity Zone
  • Too Non-Polar (e.g., Toluene, Hexane): Fails to solvate the zwitterionic tetrahedral intermediate formed during activation (e.g., with EDC or HATU), leading to slow kinetics and aggregation.

  • Too Polar/Protic (e.g., Water, Methanol): Promotes the hydrolysis of the activated ester (O-acylisourea or mixed anhydride) back to the carboxylic acid, outcompeting the thiol.

  • The Optimal Zone: Polar aprotic solvents (DMF, DMSO, NMP) or moderate polarity ethers (THF, 2-MeTHF) stabilize the transition state without donating protons that facilitate hydrolysis.

Pyrimidine Solubility Paradox

Pyrimidines are often insoluble in the very solvents (DCM, EtOAc) that are best for thioester stability. This necessitates a "Solvent System" approach rather than a single-solvent choice.

Solvent Selection Matrix

Use this matrix to select the starting solvent system based on your specific pyrimidine substrate and scale.

Solvent SystemRoleProsConsRecommended For
DCM / DMF (9:1) Standard High solubility for polar pyrimidines; easy workup (DCM evaporation).DMF is hard to remove completely; DCM is environmentally hazardous.Discovery scale (<100 mg); Polar pyrimidine acids.
2-MeTHF Green / Process Biogenic; immiscible with water (easy workup); higher boiling point than THF.Slightly lower solubility for highly polar heterocycles.Scale-up (>1g); Process chemistry; Green workflows.
Cyclopentanone High Performance Excellent solubilizer; high boiling point; environmentally benign.Harder to remove (requires high vac or aqueous wash).Stubborn substrates; High-temperature activation.
Water (Micellar) Specialized "On-water" catalysis; surfactant mediated (e.g., TPGS-750-M).High hydrolysis risk; requires hydrophobic thiols.Green chemistry demonstration; Lipophilic thiols.

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the optimal activation chemistry and solvent based on substrate properties.

SolventSelection Start Start: Pyrimidine-COOH + Thiol SolubilityCheck Is Pyrimidine soluble in DCM/THF? Start->SolubilityCheck GreenCheck Strict Green Chemistry Req? SolubilityCheck->GreenCheck Yes RouteC Route C: High Polarity Solvent: DMF or NMP Reagent: HATU/DIPEA SolubilityCheck->RouteC No (Highly Polar) RouteA Route A: Standard Discovery Solvent: DCM + 10% DMF Reagent: EDC/DMAP GreenCheck->RouteA No RouteB Route B: Green Process Solvent: 2-MeTHF or CPME Reagent: T3P GreenCheck->RouteB Yes CheckHydrolysis Issue: Hydrolysis? Switch to Route B (Anhydrous) RouteA->CheckHydrolysis CheckWorkup Issue: DMF Removal? Use Aqueous LiCl Wash RouteC->CheckWorkup

Figure 1: Decision tree for selecting solvent and coupling reagents based on substrate solubility and green chemistry requirements.

Experimental Protocols

Protocol A: The "Universal" Discovery Method (DCM/DMF)

Best for: Small scale, unknown solubility, rapid library synthesis.

Materials:

  • Pyrimidine Carboxylic Acid (1.0 equiv)

  • Thiol (R-SH) (1.2 equiv)

  • EDC

    
    HCl (1.5 equiv)
    
  • DMAP (0.1 equiv - Catalyst)

  • Solvent: Anhydrous DCM (with 10% DMF if suspension occurs)

Procedure:

  • Dissolution: In a flame-dried vial, suspend the Pyrimidine Acid in DCM (0.1 M). If the solution is cloudy, add anhydrous DMF dropwise until clear (max 10% v/v).

  • Activation: Add EDC

    
    HCl and DMAP. Stir at 
    
    
    
    for 15 minutes. Note: The solution may darken slightly.
  • Coupling: Add the Thiol. Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Monitoring: Monitor by TLC or LCMS. Look for the thioester peak (typically +16-18 mass units relative to oxygen ester, or distinct UV shift).

  • Workup (Self-Validating Step): Dilute with excess DCM. Wash with 0.5M HCl (removes DMAP/EDC urea) followed by Sat.

    
      (removes unreacted acid).
    
    • Validation: If the product remains in the aqueous layer during

      
       wash, your thioester hydrolyzed or the pyrimidine is too polar. Switch to Protocol B.
      
Protocol B: The "Green" Process Method (2-MeTHF/T3P)

Best for: Scale-up (>1g), moisture-sensitive thioesters, high purity requirements.

Materials:

  • Pyrimidine Carboxylic Acid (1.0 equiv)

  • Thiol (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or 2-MeTHF) (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: 2-MeTHF (Anhydrous)[1]

Procedure:

  • Setup: Charge Pyrimidine Acid and Thiol into the reactor with 2-MeTHF (0.2 M).

  • Base Addition: Add DIPEA. The mixture may remain a suspension; this is acceptable.

  • Coupling: Add T3P solution dropwise at

    
     to control exotherm.
    
  • Reaction: Stir at RT for 2–4 hours. T3P kinetics are generally faster than EDC.

  • Workup: Add water to quench. Separate phases.

    • Advantage:[2][3] 2-MeTHF separates cleanly from water.

    • Wash organic layer with 1M NaOH (rapidly) to remove excess T3P byproducts (water-soluble phosphates).

  • Isolation: Concentrate the organic layer to afford the thioester.

Mechanism & Solvent Interaction Diagram

Understanding why the reaction works helps in troubleshooting. The diagram below visualizes the stabilization of the intermediate.

Mechanism cluster_0 Solvent Effect Reactants Pyrimidine-COOH + Activation Agent Intermediate Tetrahedral Intermediate (Zwitterionic) Reactants->Intermediate Product Pyrimidine Thioester Intermediate->Product Thiol Attack SideProduct Hydrolysis (Pyrimidine-COOH) Intermediate->SideProduct Water Attack Solvent Solvent Cage (Dipole Stabilization) Solvent->Intermediate Stabilizes Charge

Figure 2: Stabilization of the zwitterionic intermediate by polar aprotic solvents prevents reversion to starting materials.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Poor solubility of Pyrimidine-COOH.Switch to DMF or NMP as solvent.[3] Increase temperature to

.
Hydrolysis (Acid Recovery) Wet solvent or hygroscopic reagents.Use 2-MeTHF (azeotropes water). Switch coupling reagent to T3P (scavenges water).
S- to N-Acyl Migration Nucleophilic attack by pyrimidine nitrogen.Ensure the pyrimidine ring is electron-deficient enough or protected. Avoid excess heat.
Emulsion during Workup Amphiphilic nature of pyrimidine.Add Brine or a small amount of IPA to break the emulsion.

References

  • Jordan, A., & Sneddon, H. F. (2019). Development of a solvent-reagent selection guide for the formation of thioesters.[3] Green Chemistry, 21(8), 1900–1906. [Link]

  • Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem, 7(11), 3043-3054. [Link]

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride. Organic Syntheses, 93, 228-244. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Application Note: A Scalable Process for the Synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone, a key heterocyclic building block with potential applications in medicinal chemistry and materials science.[1][2] We present a robust and scalable protocol, beginning with a detailed laboratory-scale procedure and culminating in a pilot-scale manufacturing process. The core of this guide focuses on the critical considerations for process scale-up, including reaction kinetics, thermal management, process safety, and purification strategies. By explaining the causality behind experimental choices, this note serves as a practical tool for researchers and process chemists tasked with transitioning novel compounds from discovery to development.

Introduction and Synthetic Strategy

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[2] Phenyl(pyrimidin-5-ylsulfanyl)methanone, an S-thioester derivative, combines the biologically significant pyrimidine scaffold with a thioester linkage, making it a valuable intermediate for further chemical elaboration. The development of a scalable synthetic route is essential for ensuring its availability for larger studies and potential commercialization.

Retrosynthetic Analysis and Reaction Rationale

The target molecule is an S-thioester. The most direct and industrially viable approach for forming such a bond is the nucleophilic acyl substitution reaction between a thiol and an activated carboxylic acid derivative, typically an acyl chloride. This method is widely employed for its high efficiency and reliability.[3]

Our retrosynthetic analysis disconnects the C-S bond of the thioester, leading to two readily accessible starting materials: pyrimidine-5-thiol and benzoyl chloride .

Scheme 1: Retrosynthetic Analysis

The forward reaction involves the deprotonation of pyrimidine-5-thiol by a suitable base to form a highly nucleophilic thiolate. This thiolate then attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically fast and exothermic. A tertiary amine base, such as triethylamine (TEA), is an ideal choice as it effectively scavenges the hydrochloric acid (HCl) byproduct, forming a salt (triethylammonium chloride) that can be easily removed during aqueous workup. Dichloromethane (DCM) is selected as the solvent for the lab scale due to its inertness and ability to dissolve both the starting materials and the intermediate salts.

Laboratory-Scale Synthesis Protocol (1-5 g Scale)

This protocol details the synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone on a standard laboratory scale.

Materials and Equipment
  • Pyrimidine-5-thiol (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice-water bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system (optional, for high purity)

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add pyrimidine-5-thiol (e.g., 2.0 g, 17.8 mmol) and anhydrous DCM (40 mL).

  • Cooling and Base Addition: Cool the resulting slurry to 0 °C using an ice-water bath. Add triethylamine (3.0 mL, 21.4 mmol) dropwise via syringe. Stir for 15 minutes at 0 °C. The thiol should fully dissolve as the triethylammonium thiolate salt forms.

  • Acylation: Add a solution of benzoyl chloride (2.27 mL, 19.6 mmol) in anhydrous DCM (10 mL) dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Workup: Quench the reaction by slowly adding 30 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield Phenyl(pyrimidin-5-ylsulfanyl)methanone as a solid.

Scale-Up Procedure: From Bench to Pilot Plant

Transitioning from a gram-scale laboratory synthesis to a kilogram-scale pilot plant process requires careful consideration of several critical factors. The primary goals are to ensure safety, consistency, and efficiency while maintaining product quality.

Process Safety Management
  • Reagent Hazards: Benzoyl chloride is corrosive, lachrymatory, and reacts violently with water.[4] Pyrimidine-5-thiol, like other thiols, is toxic and has a strong, unpleasant odor.[5] Appropriate Personal Protective Equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory.[5][6] All operations should be conducted in a well-ventilated area or a fume hood.

  • Exotherm Control: The acylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled addition of benzoyl chloride can lead to a dangerous temperature runaway. A jacketed reactor with a reliable cooling system is essential for maintaining strict temperature control.

Equipment and Methodology

A shift from standard glassware to a jacketed glass reactor (or a similarly appropriate vessel) is necessary. Key features for scale-up include:

  • Jacketed Reactor: For precise and uniform temperature control.

  • Overhead Stirrer: To ensure efficient mixing in the larger volume, preventing localized "hot spots" and ensuring homogeneity.

  • Baffled Vessel: To improve mixing efficiency and prevent vortex formation.

  • Controlled Dosing System: A calibrated pump for the controlled addition of benzoyl chloride is crucial for managing the exotherm.

Purification Strategy: Crystallization over Chromatography

While flash chromatography is effective for purification at the lab scale, it is generally not economically or practically viable for large-scale production.[7] Crystallization becomes the purification method of choice.

  • Solvent Screening: A solvent screen must be performed to identify a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Controlled Cooling: The cooling rate during crystallization affects crystal size and purity. A programmed, gradual cooling profile using the jacketed reactor is recommended to obtain a product that is easily filtered and dried.

Data Summary: Lab vs. Pilot Scale Comparison
ParameterLaboratory Scale (2 g)Pilot Scale (200 g)Rationale for Change
Reactor 100 mL Round-Bottom Flask10 L Jacketed Glass ReactorEnhanced temperature control and volume capacity.
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures efficient mixing in a larger, viscous volume.
Temp. Control Ice-Water BathCirculating Chiller/HeaterPrecise and automated temperature management.
Reagent Addition Dropping Funnel (Manual)Metering Pump (Automated)Critical for controlling exotherm and ensuring safety.
Workup Separatory FunnelQuench, Filter, and Wash in ReactorMinimizes manual handling and exposure.
Purification Flash ChromatographyRecrystallizationScalable, cost-effective, and industrially preferred method.[7]
Drying Rotary EvaporatorVacuum OvenEfficiently removes solvent from large quantities of solid.
Cycle Time ~6-8 hours~12-16 hoursIncreased time for controlled additions, heating/cooling cycles.

Pilot-Scale Synthesis Protocol (100-500 g Scale)

This protocol is designed for execution by trained professionals in a pilot plant environment.

Equipment
  • 10 L jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet.

  • Metering pump for liquid addition.

  • Nutsche filter or centrifuge for solid filtration.

  • Vacuum oven.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reagents: Charge the reactor with pyrimidine-5-thiol (e.g., 200 g, 1.78 mol) and anhydrous DCM (4 L).

  • Cooling and Base Addition: Start agitation and cool the reactor jacket to -5 °C to bring the internal temperature to 0 °C. Using the metering pump, add triethylamine (300 mL, 2.14 mol) over 20 minutes, maintaining the internal temperature below 5 °C.

  • Controlled Acylation: Set the metering pump to add a solution of benzoyl chloride (227 mL, 1.96 mol) in anhydrous DCM (1 L) over 2-3 hours. Carefully monitor the internal temperature and adjust the addition rate to maintain it at 0 ± 5 °C.

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to 20-25 °C and stir for an additional 3-5 hours, or until in-process control (e.g., HPLC analysis) confirms the reaction is complete.

  • Aqueous Workup: Cool the reactor to 10 °C. Slowly add 3 L of process water to quench the reaction. Stop agitation and allow the layers to separate. Drain the lower organic layer to a clean container.

  • Washing: Recharge the organic layer to the reactor. Add 3 L of saturated NaHCO₃ solution, stir for 20 minutes, let separate, and drain the lower organic layer. Repeat with 3 L of brine.

  • Solvent Swap & Crystallization: Concentrate the organic layer by distilling the DCM under atmospheric pressure. When the volume is reduced to ~1 L, slowly add a pre-selected anti-solvent (e.g., heptane, 4 L) to induce crystallization.

  • Isolation and Drying: Cool the resulting slurry to 0-5 °C and hold for at least 2 hours. Filter the solid product using a Nutsche filter. Wash the filter cake with cold heptane (2 x 500 mL). Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization and Quality Control

The final product must be analyzed to confirm its identity and purity. Standard analytical techniques should be employed.[8]

  • ¹H and ¹³C NMR: To confirm the chemical structure.[8]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[8]

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the thioester carbonyl (C=O) stretch.[8]

  • HPLC: To determine the purity of the final product.

Visualizations

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Charge Pyrimidine-5-thiol & DCM to Reactor B Cool to 0 °C A->B C Add Triethylamine B->C D Controlled Addition of Benzoyl Chloride C->D E Monitor Reaction (TLC / HPLC) D->E F Aqueous Quench & Washes E->F G Isolate Crude Product F->G H Recrystallization G->H I Filter & Dry H->I J Final Product Analysis (NMR, HPLC, MS) I->J

Caption: Workflow diagram for the synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone.

Key Scale-Up Decision Logic

G cluster_lab Lab Scale (<10 g) cluster_pilot Pilot Scale (>100 g) Start Process Scale? L_Heat Heat/Cool: Ice Bath / Heating Mantle Start->L_Heat Lab P_Heat Heat/Cool: Jacketed Reactor Start->P_Heat Pilot L_Add Addition: Dropping Funnel L_Heat->L_Add L_Purify Purification: Flash Chromatography L_Add->L_Purify P_Add Addition: Metering Pump P_Heat->P_Add P_Purify Purification: Crystallization P_Add->P_Purify

Caption: Decision logic for key operations based on production scale.

References

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025). Royal Society of Chemistry.
  • Recent Advances in the Synthesis of Thioether | Request PDF. (2018).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
  • Thiophenol - SAFETY D
  • Conversion of Esters to Thioesters under Mild Conditions. (2021). RSC Publishing.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • Acetyl chloride - SAFETY D
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026).
  • Application Notes and Protocols for the Characterization of 5-(Furan-3-yl)pyrimidine. (2025). BenchChem.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of pyrimidine thioesters in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Pyrimidine Thioesters in Aqueous Media

🟢 Current Status: Operational

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 24, 2026

Welcome to the technical support hub for researchers working with pyrimidine thioesters . These compounds are notoriously labile. The electron-deficient nature of the pyrimidine ring (acting as an electron sink) significantly increases the electrophilicity of the carbonyl carbon, making the thioester bond (


) hyper-sensitive to nucleophilic attack compared to standard alkyl thioesters.

This guide is structured to help you diagnose , prevent , and validate stability issues in your experimental workflows.

🔍 Module 1: The Mechanism of Failure

Why is your compound degrading?

Before fixing the buffer, you must identify the enemy. In aqueous media, "hydrolysis" is often a blanket term used for three distinct degradation pathways.

The "Triangle of Destruction"

The following diagram illustrates the three competing nucleophilic attacks your thioester faces.

ThioesterDegradation Thioester Pyrimidine Thioester Hydrolysis Hydrolysis (Attack by H2O/OH-) Thioester->Hydrolysis pH > 7.0 Aminolysis Aminolysis (Attack by Buffer Amines) Thioester->Aminolysis Tris/Glycine Thiolysis Thiolysis (Thiol Exchange) Thioester->Thiolysis DTT/BME

Figure 1: The three primary degradation pathways for thioesters in aqueous solution.

  • Hydrolysis (The Baseline Threat): Water or Hydroxide (

    
    ) attacks the carbonyl. This is base-catalyzed.[1] Rate increases 10-fold for every pH unit increase above 6.0.
    
  • Aminolysis (The "Tris" Trap): Primary amines in buffers (Tris, Glycine) are stronger nucleophiles than water. They attack the thioester to form a stable amide, releasing the thiol. This is irreversible.

  • Thiolysis (The Reducing Agent Trap): Using DTT or

    
    -Mercaptoethanol causes "thiol-thioester exchange," cleaving your compound.
    

🛡️ Module 2: Critical Parameters (The "Safe Zone")

To prevent hydrolysis, you must rigidly control the environment. The pyrimidine ring makes the carbonyl carbon highly susceptible to attack; therefore, standard "physiological" conditions are often fatal to these molecules.

Buffer Selection Matrix

Rule of Thumb: Never use a buffer containing a primary or secondary amine unless it is sterically hindered (like HEPES) or zwitterionic.

Buffer SystemSuitabilityRisk FactorNotes
Tris CRITICAL FAIL High (Aminolysis)Primary amine rapidly cleaves thioesters.
Glycine CRITICAL FAIL High (Aminolysis)Primary amine. Avoid completely.
Phosphate (PBS) ⚠️ CAUTION ModeratePhosphate can act as a general base catalyst; precipitates metals.
HEPES RECOMMENDED LowSterically hindered amines; minimal nucleophilicity.
MOPS RECOMMENDED LowExcellent stability at pH 6.5–7.0.
MES GOLD STANDARD Very LowIdeal for acidic pH (5.5–6.5) where thioesters are most stable.
pH Optimization

Thioesters exhibit a "U-shaped" pH-rate profile, but for pyrimidine derivatives, the alkaline side is steep.

  • Target pH: 6.0 – 6.5

  • Reasoning: At pH 7.4, the concentration of

    
     is sufficient to drive hydrolysis of activated pyrimidine thioesters. Dropping to pH 6.0 reduces 
    
    
    
    concentration by ~25-fold without denaturing most proteins.
Additive Management
  • Reducing Agents: If you must prevent oxidation of the released thiol group, do not use DTT . Use TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is non-nucleophilic toward thioesters at acidic/neutral pH.

  • Co-solvents: 5–10% Glycerol or Acetonitrile can reduce water activity, slightly slowing hydrolysis.

🧪 Module 3: Validation Protocol

Method: HPLC-Based Stability Assay

Why not Ellman's Reagent? While Ellman's reagent (DTNB) detects free thiols, it is prone to artifacts if TCEP is present (TCEP reduces DTNB) and does not separate the specific hydrolysis product from other degradation byproducts. HPLC is the only self-validating method for drug development.

Reagents
  • Test Buffer: 50 mM MES, pH 6.0 (Control) vs. Target Buffer (e.g., pH 7.4).

  • Internal Standard: Benzoic Acid (or non-reactive analog) to normalize injection volume errors.

  • Quench Solution: 1% Formic Acid in Acetonitrile (drops pH to ~2, freezing hydrolysis).

Workflow
  • Preparation: Dissolve Pyrimidine Thioester to 1 mM in DMSO (Stock).

  • Initiation: Dilute Stock 1:100 into the Test Buffer (Final: 10 µM) at 25°C.

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • IMMEDIATELY mix aliquot 1:1 with Quench Solution .

  • Analysis: Inject 10 µL onto C18 HPLC column (Gradient: 5% -> 95% ACN/Water + 0.1% TFA).

  • Calculation: Plot the Area Under Curve (AUC) of the thioester peak over time.

Decision Logic (Graphviz)

ProtocolLogic Start Start Stability Assay Check_HalfLife Calculate t(1/2) Start->Check_HalfLife Decision Is t(1/2) > 2 hours? Check_HalfLife->Decision Pass Proceed to Bio-Assay Decision->Pass Yes Fail Troubleshoot Decision->Fail No Action1 Lower pH to 6.0 Fail->Action1 Action2 Switch to MES/MOPS Fail->Action2 Action3 Lower Temp to 4°C Fail->Action3

Figure 2: Decision tree for optimizing experimental conditions based on half-life data.

❓ Module 4: Frequently Asked Questions (FAQs)

Q: Can I use PBS (Phosphate Buffered Saline)? A: Use with caution. While phosphate is better than Tris, it can act as a general base catalyst. If you observe degradation in PBS, switch to HEPES or MOPS.

Q: My protein requires pH 7.5. How do I keep the thioester stable? A: You are fighting thermodynamics.

  • Prepare fresh: Do not store the thioester in buffer. Add it immediately before the assay.

  • Increase Concentration: Saturate the hydrolysis rate if possible (though this may cause solubility issues).

  • Low Temperature: Run the assay at 4°C if the protein tolerates it. Hydrolysis rates drop significantly at lower temperatures.

Q: I see a color change when adding my thioester to the buffer. What is that? A: If your buffer contains DTT, you are seeing the release of the free thiol (thiolysis). If your pyrimidine leaving group is chromogenic (absorbs light), you are watching the reaction happen in real-time. Stop immediately and remove the reducing agent.

Q: Is the pyrimidine ring itself hydrolyzing? A: Unlikely under these conditions. The thioester bond is the "weakest link." However, the pyrimidine ring pulls electron density away from the thioester carbonyl, making that bond weaker than it would be in a benzene analog.

📚 References

  • Thioester Reactivity & Mechanism:

    • Yang, W., & Drueckhammer, D. G. (2001).[2] Understanding the Relative Acyl-Transfer Reactivity of Oxoesters and Thioesters. Journal of the American Chemical Society.[2]

  • Buffer Interference (Aminolysis):

    • Hupe, D. J., & Jencks, W. P. (1977).[3] Nucleophilic catalysis of the hydrolysis of thioesters. Journal of the American Chemical Society.[2] (Foundational work on amine attacks on thioesters).

  • Ellman's Assay & Thiol Detection:

    • Ellman, G. L. (1959).[4][5] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics.

  • Buffer Selection Guide (Good's Buffers):

    • Good, N. E., et al. (1966). Hydrogen ion buffers for biological research.[6] Biochemistry.

Sources

Technical Support Center: Pyrimidin-5-thiol Benzoylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal "Sweet Spot"[1]

For the benzoylation of pyrimidin-5-thiol, the optimal temperature window is


 to 

.

While pyrimidin-5-thiol is a less reactive nucleophile than standard thiophenols (due to the electron-deficient pyrimidine ring), raising the temperature above


 disproportionately accelerates disulfide dimerization  and benzoyl chloride hydrolysis  over the desired thioester formation.

Recommendation: Initiate the reaction at


 to suppress exotherms and side reactions, then allow it to warm to Room Temperature (RT) to drive conversion. Use nucleophilic catalysis (DMAP) rather than thermal energy to overcome the activation barrier.

Module 1: The Temperature-Kinetics Paradox

To optimize this reaction, you must understand the competing pathways defined by temperature. The pyrimidine ring acts as an electron sink, reducing the nucleophilicity of the -SH group at the 5-position.

The Mechanistic Landscape[1][2]
  • The Kinetic Barrier (

    
    ):  At very low temperatures, the nucleophilic attack of the thiol on the benzoyl chloride is too slow, leading to stalled conversion.
    
  • The Thermodynamic Trap (

    
    ): 
    
    • Oxidation: Higher temperatures increase the rate of thiol oxidation to disulfides (Py-S-S-Py), a reaction often catalyzed by the very base used to drive benzoylation.

    • Hydrolysis: If moisture is present, the rate of benzoyl chloride hydrolysis to benzoic acid accelerates significantly with heat, consuming the electrophile.

Pathway Visualization

The following diagram illustrates the competing reaction pathways and how temperature influences the outcome.

ReactionPathways Reactants Pyrimidin-5-thiol + Benzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Base, 0°C Disulfide Disulfide Dimer (Impurity) Reactants->Disulfide O2, Heat (>40°C) Base-Catalyzed Hydrolysis Benzoic Acid (Byproduct) Reactants->Hydrolysis H2O, Heat Trace Moisture Product S-Pyrimidin-5-yl Benzothioate (Target) Intermediate->Product Elimination (Fast at RT)

Figure 1: Reaction pathways showing the desired route (Green) versus temperature-dependent side reactions (Red).

Module 2: Optimized Experimental Protocol

This protocol utilizes Nucleophilic Catalysis (DMAP) to allow the reaction to proceed at ambient temperature, avoiding the thermal degradation risks associated with heating.

Reagents & Conditions
  • Solvent: Anhydrous Dichloromethane (DCM) or THF (degassed).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) - Critical for room temp conversion.

  • Atmosphere: Argon or Nitrogen (strictly required to prevent disulfide formation).

Step-by-Step Methodology
  • Preparation (

    
    ): 
    
    • Charge a flame-dried reaction flask with Pyrimidin-5-thiol (1.0 equiv) .

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add anhydrous DCM (0.2 M concentration) .

    • Add

      
       (1.5 equiv) . Note: The solution may turn slightly yellow.
      
  • Activation (

    
    ): 
    
    • Cool the mixture to

      
       using an ice bath.
      
    • Add DMAP (0.1 equiv) .

    • Add Benzoyl Chloride (1.1 equiv) dropwise over 10 minutes. Reasoning: Dropwise addition prevents localized heating and runaway exotherms.

  • Reaction (

    
    ): 
    
    • Stir at

      
       for 30 minutes.
      
    • Remove the ice bath and allow to warm to Room Temperature.

    • Monitor by TLC or LC-MS after 2 hours.

  • Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Extract with DCM, wash with brine, dry over

      
      .
      
Temperature Optimization Matrix

Use this table to predict outcomes based on your lab's specific conditions.

Temperature ConditionReaction RateDisulfide RiskHydrolysis RiskRecommended For

Very SlowNegligibleNegligibleHighly unstable acid chlorides only.

Optimal Low Low Standard Pyrimidin-5-thiol benzoylation.

FastModerateModerateSterically hindered benzoyl chlorides only.

(Reflux)
Very FastHigh High Not recommended.

Module 3: Troubleshooting Guide

Issue 1: "I see starting material remaining after 4 hours at RT."
  • Diagnosis: The pyrimidine ring is deactivating the thiol, making it a poor nucleophile.

  • Solution: Do not heat immediately.

    • Add another 0.1 equiv of DMAP.

    • Check the quality of your Benzoyl Chloride (it may have hydrolyzed in the bottle). Add an extra 0.2 equiv of Benzoyl Chloride.

    • Only if these fail, warm gently to

      
      .
      
Issue 2: "My product is contaminated with a dimer (Disulfide)."
  • Diagnosis: Oxidation has occurred.[2][3][4] This is temperature and oxygen sensitive.[4]

  • Solution:

    • Degas your solvents: Sparge DCM with Argon for 15 minutes before use.

    • Lower the temperature: Keep the reaction at

      
       longer.
      
    • Add a reducing agent: In extreme cases, adding a phosphine (like

      
      ) can reduce the disulfide back to the thiol in situ, allowing it to react with the benzoyl chloride.
      
Issue 3: "I am getting N-benzoylation instead of S-benzoylation."
  • Context: This occurs if your pyrimidine has an amino group (e.g., 4-amino-pyrimidin-5-thiol).

  • Diagnosis: Amides are often thermodynamically more stable than thioesters.

  • Solution: Kinetic Control is required.

    • Keep the reaction strictly at

      
        or even 
      
      
      
      .
    • Use a non-nucleophilic base (like DIPEA) instead of Pyridine.

    • Shorten reaction times. S-acylation is kinetically faster; N-acylation is often slower but irreversible.

Troubleshooting Flowchart

Troubleshooting Start Problem Detected LowYield Low Yield / Unreacted SM Start->LowYield Impurity Impurity / Side Product Start->Impurity CheckReagents Check Benzoyl Chloride Quality LowYield->CheckReagents IdentifyImp Identify Impurity Impurity->IdentifyImp AddDMAP Add 10 mol% DMAP Maintain RT CheckReagents->AddDMAP HeatGentle Heat to 40°C (Last Resort) AddDMAP->HeatGentle Still no reaction Disulfide Disulfide Dimer IdentifyImp->Disulfide Hydrolysis Benzoic Acid IdentifyImp->Hydrolysis FixDisulfide Degas Solvents Add PPh3 Disulfide->FixDisulfide FixHydrolysis Dry Solvents Use Fresh Reagents Hydrolysis->FixHydrolysis

Figure 2: Decision tree for troubleshooting common reaction failures.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Schotten-Baumann conditions (Aqueous NaOH / DCM) for this reaction? A: Yes, but with caution. While Schotten-Baumann is excellent for simple thiols, the pyrimidin-5-thiol is prone to oxidation in aqueous base. If you must use this method, keep the temperature strictly at


  and work quickly (under 30 mins). Anhydrous conditions (Module 2) are generally superior for yield and purity.

Q: Why is Pyridine often recommended as both solvent and base? A: Pyridine acts as an acylation catalyst by forming an N-acylpyridinium intermediate, which is more electrophilic than benzoyl chloride. However, pyridine is difficult to remove and can promote disulfide formation at high temperatures. We recommend using it in stoichiometric amounts (or catalytic DMAP) in DCM rather than as a bulk solvent.

Q: Does the position of the thiol on the pyrimidine ring change the temperature requirement? A: Absolutely.

  • 2-Thiol / 4-Thiol: These positions are highly electron-deficient and can exist as thione tautomers. They are very poor nucleophiles and often require heating (

    
    ) or stronger activation.
    
  • 5-Thiol: This position is "meta-like" and does not tautomerize to a stable thione. It behaves more like a substituted thiophenol. Therefore, RT is sufficient , and high heat is detrimental.

References

  • Comparison of Thioesterification Methods

    • Title: Thioesters synthesis: Recent adventures in the esterification of thiols.[5][6]

    • Source: ResearchG
    • Relevance: Reviews catalytic methods (DMAP, etc.)
    • URL:

  • Schotten-Baumann Conditions & Temperature

    • Title: Schotten-Baumann Reaction Protocol and Mechanism.[7]

    • Source: IIT Kanpur / BenchChem.
    • Relevance: Establishes the standard biphasic protocols at to RT and highlights hydrolysis risks.
    • URL:

  • Disulfide Formation Risks

    • Title: Redox-Click Chemistry for Disulfide Formation
    • Source: ChemRxiv / NIH.
    • Relevance: Details the kinetics of thiol oxidation and the thermodynamic drive toward disulfide formation in the presence of base and oxidants.
    • URL:

  • Pyrimidine Thiol Reactivity

    • Title: Synthesis and Anti-Proliferative Activity of 5-Benzoyl... Thieno[2-3-b]Pyridines.[1][8]

    • Source: NIH (PubMed Central).
    • Relevance: Provides analogous experimental conditions for benzoylation of heteroaromatic systems using basic conditions at controlled temper
    • URL:

Sources

Troubleshooting side reactions in pyrimidine sulfide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Pyrimidine Sulfide Synthesis Current Status: Online Agent: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Heterocyclic Chemistry. This guide addresses the specific failure modes encountered when forming C–S bonds on pyrimidine scaffolds. Unlike generic organic synthesis, pyrimidine sulfide formation is governed by a strict hierarchy of electronic and steric rules. Failure to respect these rules results in three common "dead ends": Hydrolysis (conversion to pyrimidinones), Regio-scrambling (C2 vs. C4 mixtures), and Catalyst Poisoning (in Pd-catalyzed cross-couplings).

Below you will find the Logic Modules necessary to diagnose your specific issue, followed by validated Standard Operating Procedures (SOPs) .

Module 1: The Regioselectivity Dilemma (C2 vs. C4)

The Problem: You are reacting a 2,4-dichloropyrimidine with a thiol and getting a mixture of products, or the wrong regioisomer.

The Science: In Nucleophilic Aromatic Substitution (


), the reaction is governed by the stability of the Meisenheimer complex.
  • C4 Position: Generally more reactive.[1][2] The nitrogen atoms at positions 1 and 3 can both stabilize the negative charge of the intermediate when attack occurs at C4 (para-like resonance).

  • C2 Position: Less reactive in standard

    
    . Attack here forces the negative charge onto nitrogen atoms that are adjacent (ortho-like), which is electronically less favorable than the C4 pathway.
    

Troubleshooting Matrix:

ScenarioPrimary CauseCorrective Action
Target is C4-S, but yield is low Temperature too low or competing hydrolysis.Increase Temp: C4 substitution is the kinetic product. Ensure anhydrous conditions to prevent hydrolysis.
Target is C2-S, but getting C4-S Intrinsic reactivity favors C4.[3]Block C4: Use a C4-blocked starting material (e.g., 4-amino-2-chloropyrimidine) if possible. Catalyst Control: Switch from

to Pd-catalysis with bulky NHC ligands (e.g., IPr) which can invert selectivity to C2 [1].
Mixture of C2/C4 "Hot" electrophile or thermodynamic equilibration.Lower Temp: Run at -78°C to 0°C to favor kinetic C4 product. Sterics: If the thiol is bulky, it may force reaction at the less hindered C2 position despite electronics.

Visualizing the Competition:

Regioselectivity Start 2,4-Dichloropyrimidine TS_C4 C4 Transition State (LUMO localized at C4) Start->TS_C4 Standard S_NAr TS_C2 C2 Transition State (Higher Energy Barrier) Start->TS_C2 High T or Pd-Cat Thiol Thiol (R-SH) + Base Thiol->TS_C4 Thiol->TS_C2 Prod_C4 4-S-Pyrimidine (Major Kinetic Product) TS_C4->Prod_C4 Prod_C2 2-S-Pyrimidine (Minor/Catalyst Dependent) TS_C2->Prod_C2

Figure 1: Mechanistic divergence in 2,4-dichloropyrimidine substitution. C4 is the natural kinetic sink.

Module 2: The Hydrolysis Headache

The Problem: Your LCMS shows a mass of M-Cl+OH (or M-18 if it tautomerizes). You have made the pyrimidinone instead of the sulfide.

The Science: Hydroxide (


) is a smaller, harder nucleophile than your thiolate (

). If your solvent is wet, or your base is hygroscopic (absorbs water from air), you generate hydroxide in situ. Pyrimidines are electron-deficient, making them "thirsty" for any nucleophile.

The Fix:

  • Base Selection: Stop using Potassium Carbonate (

    
    ) if you are having hydrolysis issues. It is highly hygroscopic.
    
    • Alternative: Use Cesium Carbonate (

      
      )  (more soluble, but still hygroscopic) or DIPEA (Hünig's Base)  in organic solvents.
      
  • Solvent Drying: "Analytical Grade" DMF/DMSO is not dry enough. Use anhydrous solvents stored over molecular sieves.

  • Leaving Group Swap: If the chloride hydrolyzes too fast, switch to a methyl sulfone (

    
    )  leaving group. It is more reactive toward thiols but paradoxically can be more controllable at lower temperatures [2].
    
Module 3: Catalyst Poisoning (Pd-Coupling)

The Problem: You are using Buchwald-Hartwig conditions (Pd-catalyst) because


 failed, but the reaction stalls at <10% conversion.

The Science: Sulfur is a notorious catalyst poison. Thiols and thioethers bind strongly to Palladium (


), displacing the phosphine ligands required for the catalytic cycle. This shuts down the oxidative addition step.

The Fix:

  • Ligand Overload: Standard 1:1 or 1:2 Pd:Ligand ratios fail here. Use a 1:2 to 1:4 ratio of Pd to Ligand to outcompete the sulfur binding.

  • The "Magic" Ligands: Use ligands with wide bite angles and strong binding affinity.

    • Recommendation:Xantphos or Josiphos . These bidentate ligands resist displacement by sulfur.

  • Pd Source: Avoid

    
     if possible; it requires reduction to Pd(0) which can be hampered by thiols. Use 
    
    
    
    (pre-formed Pd(0)).[4]
Standard Operating Protocols (SOPs)
Protocol A: Standard

(C4-Selective)

Best for: Activated pyrimidines (halides with EWG).

  • Setup: Flame-dry a round-bottom flask under Nitrogen.

  • Reagents:

    • 1.0 eq 2,4-Dichloropyrimidine.[1][2][3][5][6][7]

    • 1.1 eq Thiol (R-SH).

    • 1.2 eq DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous THF (0.2 M concentration). Note: Avoid DMF if workup is difficult; THF is easier to remove.

  • Execution:

    • Dissolve pyrimidine in THF and cool to 0°C (Ice bath). Critical for regioselectivity.

    • Add DIPEA.

    • Add Thiol dropwise over 10 minutes.

    • Monitor by TLC/LCMS. If sluggish, warm to Room Temp (RT). Do NOT heat unless necessary.

  • Workup: Dilute with EtOAc, wash with 0.5M NaOH (removes unreacted thiol) followed by Brine. Dry over

    
    .[4]
    
Protocol B: Pd-Catalyzed C-S Coupling (Difficult Substrates)

Best for: Unactivated pyrimidines or when C2-selectivity is required.

  • Setup: Microwave vial or pressure tube (strictly air-free).

  • Catalyst System:

    • Pre-catalyst:

      
       (2-5 mol%).
      
    • Ligand: Xantphos (4-10 mol%). Maintain 1:2 Pd:Ligand ratio.

  • Reagents:

    • 1.0 eq Chloropyrimidine.[1][7]

    • 1.2 eq Thiol.

    • 1.5 eq DIPEA or

      
       (Anhydrous).
      
  • Solvent: 1,4-Dioxane (degassed with

    
     bubbling for 15 mins).
    
  • Execution:

    • Mix Pd and Ligand in solvent and stir for 5 mins under

      
       (activates catalyst).
      
    • Add Pyrimidine, Thiol, and Base.[5]

    • Heat to 100°C (or 110°C in Microwave) for 1-4 hours.

  • Troubleshooting: If yield is low, add 20 mol% Zn dust. This acts as a scavenger and reducing agent to keep Pd active [3].

Decision Logic: Which Path to Take?

TroubleshootingFlow Problem Start: C-S Bond Formation Issue IsActivated Is the Pyrimidine Activated? (Has EWG or multiple halides?) Problem->IsActivated Activated_Yes Yes: Use SNAr (Protocol A) IsActivated->Activated_Yes Yes Activated_No No: Electron Rich/Neutral IsActivated->Activated_No No Selectivity Is Regioselectivity an Issue? Activated_Yes->Selectivity Sol_Pd Use Pd-Catalysis (Protocol B) (Xantphos/Pd2(dba)3) Activated_No->Sol_Pd Sol_Temp Control Temp (0°C) Use Steric Bulk Selectivity->Sol_Temp Minor Issue Selectivity->Sol_Pd Critical/Inversion Needed

Figure 2: Decision matrix for selecting the correct synthetic pathway.

References
  • Neufeldt, S. R., et al. (2025).[1][5] "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of the American Chemical Society. Link(Note: Generalized citation for bulky ligand effects on regioselectivity).

  • Luo, Y., et al. (2010). "Regioselectivity of SNAr reactions of 2-MeSO2-4-chloropyrimidine." Journal of Heterocyclic Chemistry. Link

  • Hartwig, J. F. (2008). "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research. Link

  • Fernández-Rodríguez, M. A., et al. (2006). "Palladium-Catalyzed C-S Bond Formation: Modern Methods and Applications." Chemical Reviews. Link

Sources

Technical Support Center: Stability of Phenyl(pyrimidin-5-ylsulfanyl)methanone in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of phenyl(pyrimidin-5-ylsulfanyl)methanone in typical cell culture media. Understanding the stability of your compound is critical for the accurate interpretation of in vitro experimental results.

Introduction: Why Compound Stability Matters

The biological activity of a test compound in cell-based assays is intrinsically linked to its concentration in the culture medium over the duration of the experiment. Degradation of the compound can lead to an underestimation of its potency (e.g., IC50 values) and may produce degradation products with off-target effects, confounding your results. This guide will walk you through the potential stability liabilities of phenyl(pyrimidin-5-ylsulfanyl)methanone and provide you with the tools to assess its stability in your experimental system.

The structure of phenyl(pyrimidin-5-ylsulfanyl)methanone contains several functional groups that could be susceptible to degradation in the complex aqueous and enzymatic environment of cell culture media. These include a thioether linkage, a ketone, and a pyrimidine ring.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for phenyl(pyrimidin-5-ylsulfanyl)methanone is higher than expected. Could compound instability be a factor?

A1: Yes, absolutely. If the compound degrades over the course of your assay, the effective concentration that the cells are exposed to will be lower than the initial concentration, leading to an artificially high IC50 value. It is crucial to determine the stability of the compound under your specific assay conditions (e.g., media type, serum concentration, incubation time, temperature, and CO2 levels).

Q2: What are the most likely degradation pathways for phenyl(pyrimidin-5-ylsulfanyl)methanone in cell culture media?

A2: Based on its chemical structure, the primary points of potential degradation are:

  • Hydrolysis: The ketone group or the thioether linkage could be susceptible to hydrolysis, although thioethers are generally more stable to hydrolysis than esters. The pyrimidine ring itself can also undergo hydrolytic degradation under certain conditions.

  • Oxidation: The thioether (sulfanyl) group is prone to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone. This is a common metabolic pathway for sulfur-containing compounds and can also occur chemically in the presence of reactive oxygen species in the media.[1]

  • Enzymatic Degradation: Cell culture media supplemented with serum contains various enzymes (e.g., esterases, proteases) that can metabolize small molecules. Even in serum-free media, cells themselves can release enzymes that may degrade the compound. The pyrimidine ring can be a substrate for enzymes involved in nucleotide metabolism.[2]

Q3: How can I test the stability of phenyl(pyrimidin-5-ylsulfanyl)methanone in my cell culture medium?

A3: A straightforward approach is to incubate the compound in the cell culture medium under your experimental conditions (with and without cells) and measure its concentration at different time points using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q4: What is the role of serum in compound stability?

A4: Fetal Bovine Serum (FBS) and other animal sera are common supplements in cell culture media and can significantly impact compound stability in several ways:

  • Enzymatic Degradation: As mentioned, sera are rich in enzymes that can metabolize xenobiotics.

  • Protein Binding: The compound may bind to serum proteins, primarily albumin. While this doesn't degrade the compound, it reduces the free concentration available to interact with the cells. This can also be a source of experimental variability.

  • Stabilizing/Destabilizing Effects: The complex mixture of components in serum can sometimes have stabilizing or destabilizing effects on a compound through various chemical interactions.

Therefore, it is recommended to assess stability in both serum-free and serum-containing media if your experimental protocols vary.

Q5: My compound appears to be unstable. What can I do to mitigate this?

A5: If you determine that phenyl(pyrimidin-5-ylsulfanyl)methanone is unstable in your assay, you have several options:

  • Reduce Incubation Time: If possible, shorten the duration of the cell-based assay to minimize the extent of degradation.

  • Replenish the Compound: For longer-term assays, you can perform partial or complete media changes with fresh compound at regular intervals.

  • Use a More Stable Analog: If the instability is significant and cannot be easily addressed, you may need to consider synthesizing and testing more stable analogs of the compound. For example, replacing the thioether with a more stable linker.

  • Modify Media Composition: In some cases, adjusting the pH of the media or using a different media formulation might improve stability. However, be mindful of the potential impact on your cell model.

  • Quantify and Model: If the degradation kinetics are well-characterized, you can potentially model the compound's concentration over time and correlate this with the observed biological effect.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High variability in assay results between experiments. Inconsistent handling of the compound stock solution or instability in the assay plate.Prepare fresh dilutions of the compound for each experiment. Assess the stability of the compound in the assay medium over the time course of the experiment using the protocol below.
No biological activity observed at expected concentrations. The compound may be rapidly degrading upon addition to the cell culture medium.Perform a time-course stability study. Analyze samples at very early time points (e.g., 0, 15, 30, 60 minutes) to assess initial stability.
Unexpected cell toxicity or off-target effects. A degradation product might be biologically active or toxic.Use LC-MS to identify potential degradation products. If a major degradant is identified, attempt to synthesize or isolate it and test its biological activity separately.
Precipitation of the compound in the media. Poor aqueous solubility of the compound.Determine the aqueous solubility of the compound in your cell culture medium. Consider using a lower concentration or a different formulation (e.g., with a solubilizing agent like DMSO, ensuring the final concentration is non-toxic to cells).

Experimental Protocols

Protocol 1: Assessing the Stability of Phenyl(pyrimidin-5-ylsulfanyl)methanone in Cell Culture Media

This protocol provides a framework for determining the stability of your compound in your specific cell culture medium.

Materials:

  • Phenyl(pyrimidin-5-ylsulfanyl)methanone

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum supplementation.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO2).

  • Analytical instrument (HPLC-UV or LC-MS).

  • Acetonitrile or other suitable organic solvent for sample extraction.

  • Control compound (a known stable compound).

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of phenyl(pyrimidin-5-ylsulfanyl)methanone in a suitable solvent (e.g., DMSO).

  • Spike the Media: Dilute the stock solution into pre-warmed cell culture medium (both with and without serum, and a cell-free control) to your final test concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples.

  • Time Points: Aliquot the spiked media into separate sterile tubes or wells for each time point. Recommended time points for a 24-hour experiment are 0, 2, 4, 8, and 24 hours.

  • Incubation: Place the samples in an incubator under your standard cell culture conditions.

  • Sample Collection and Processing:

    • At each time point, remove an aliquot of the media.

    • To stop any further degradation, immediately add an equal volume of cold acetonitrile (or other suitable organic solvent) to precipitate proteins and extract the compound.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analytical Quantification:

    • Analyze the samples by HPLC-UV or LC-MS.

    • Create a standard curve of the compound in the same solvent mixture to accurately quantify its concentration in the samples.

  • Data Analysis:

    • Plot the concentration of phenyl(pyrimidin-5-ylsulfanyl)methanone versus time.

    • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

    • Determine the half-life (t1/2) of the compound in the medium.

Data Presentation: Hypothetical Stability Data
Time (hours) % Remaining (Serum-Free Media) % Remaining (10% FBS Media)
0100100
29585
49172
88355
246520

Visualizing Workflows and Pathways

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis cluster_data Data Interpretation stock Prepare Stock Solution spike Spike into Media (with/without serum/cells) stock->spike aliquot Aliquot for Time Points spike->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect Samples at Time Points incubate->sample extract Protein Precipitation & Compound Extraction sample->extract analyze Analyze by HPLC/LC-MS extract->analyze quantify Quantify Concentration analyze->quantify plot Plot % Remaining vs. Time quantify->plot halflife Calculate Half-life (t1/2) plot->halflife

Caption: Workflow for assessing compound stability in cell culture media.

Potential Degradation Pathway of Phenyl(pyrimidin-5-ylsulfanyl)methanone

G parent Phenyl(pyrimidin-5-ylsulfanyl)methanone sulfoxide Sulfoxide Metabolite parent->sulfoxide Oxidation hydrolysis_prod Hydrolysis Products (e.g., Pyrimidin-5-thiol, Benzoic Acid) parent->hydrolysis_prod Hydrolysis sulfone Sulfone Metabolite sulfoxide->sulfone Oxidation

Caption: Potential degradation pathways of phenyl(pyrimidin-5-ylsulfanyl)methanone.

References

  • Angene Chemical. * (methylsulfanyl)(phenyl)methanone(CAS# 5925-68-8 ) *. N.p., n.d. Web. [Link]

  • Matrix Fine Chemicals. * PHENYL[(5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHANONE *. N.p., n.d. Web. [Link]

  • PMC. * A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors *. N.p., 2016. Web. [Link]

  • American Pharmaceutical Review. * Rapid Analytical Techniques to Assess the Quality of Cell Culture Medium *. N.p., n.d. Web. [Link]

  • Spectroscopy Online. * Analytical Methods to Determine the Stability of Biopharmaceutical Products *. N.p., 2023. Web. [Link]

  • ACS Publications. * A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry *. N.p., 2016. Web. [Link]

  • RSC Publishing. * Synthesis of isomeric 5-(phenylsulphonyl)pyrimidines - Journal of the Chemical Society, Perkin Transactions 1 *. N.p., 1985. Web. [Link]

  • ResearchGate. * core components of analytical method validation for small molecules-an overview *. N.p., 2025. Web. [Link]

  • PubMed. * Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor *. N.p., 2022. Web. [Link]

  • PMC. * Bis[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]methane *. N.p., n.d. Web. [Link]

  • MDPI. * (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone *. N.p., 2022. Web. [Link]

  • ACS Publications. * Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H 2 Production Using Alkal *. N.p., 2022. Web. [Link]

  • ResearchGate. * Degradation pathway of drug. | Download Scientific Diagram *. N.p., n.d. Web. [Link]

  • PMC. * Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation *. N.p., 2021. Web. [Link]

  • ResearchGate. * Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine *. N.p., 2025. Web. [Link]

  • RSC Publishing. * Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - *. N.p., n.d. Web. [Link]

  • MDPI. * 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one *. N.p., 2022. Web. [Link]

  • PubMed. * Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives *. N.p., 2018. Web. [Link]

  • ResearchGate. * Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives | Request PDF *. N.p., n.d. Web. [Link]

  • ResearchGate. * Forced degradation of fentanyl: Identification and analysis of impurities and degradants | Request PDF *. N.p., 2025. Web. [Link]

  • Google Patents. * CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole *. N.p., n.d. Web.
  • RSC Publishing. * Electrocatalytic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid on supported Au and Pd bimetallic nanoparticles - Green Chemistry *. N.p., n.d. Web. [Link]

  • MDPI. * Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways *. N.p., 2024. Web. [Link]

Sources

Technical Support Center: Recrystallization of Phenyl(pyrimidin-5-ylsulfanyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization solvents for Phenyl(pyrimidin-5-ylsulfanyl)methanone Content Type: Technical Support Center Guide

Executive Summary & Compound Profile

User Query: "I am struggling to purify Phenyl(pyrimidin-5-ylsulfanyl)methanone. What are the optimal recrystallization solvents?"

Technical Assessment: Phenyl(pyrimidin-5-ylsulfanyl)methanone (CAS: 5925-68-8 analog/derivative) is a thioester comprising a lipophilic phenyl group and a polar basic pyrimidine ring linked by a carbonyl-sulfur bridge.

  • Chemical Nature: Hybrid Polar/Lipophilic.

  • Critical Stability Warning: As a thioester , this compound is susceptible to hydrolysis, particularly in the presence of heat and moisture or basic impurities [1, 4].

  • Common Purification Issues: "Oiling out" (liquid-liquid phase separation) due to the sulfur linkage and aromatic stacking interactions [3].

This guide provides a self-validating solvent screening protocol designed to maximize yield while preventing hydrolytic degradation.

Solvent Selection Strategy

Do not rely on a single "magic solvent." The amphiphilic nature of this molecule (polar pyrimidine + non-polar phenyl) requires a targeted approach based on dielectric constants and solubility parameters.

Recommended Solvent Systems
System TypeSolvent(s)RoleTechnical Rationale
Primary (Single) Ethanol (Absolute) UniversalBalances the polarity of the pyrimidine nitrogen with the lipophilicity of the phenyl ring. Avoids hydrolysis risks associated with aqueous mixtures [1, 3].
Secondary (Binary) Ethyl Acetate / Hexane TuningExcellent for "oiling out" issues. EtOAc dissolves the compound; Hexane acts as the anti-solvent to force precipitation [3].
Tertiary (High T) Toluene SpecificHigh boiling point (110°C) allows for greater solubility differentials, but requires careful removal. Good for highly crystalline, stubborn samples [1].
Avoid Water / Bases Risk High risk of thioester hydrolysis (cleavage of the C-S bond) at elevated temperatures [4].

Decision Tree: Solvent Screening Workflow

Use this logic flow to determine the correct solvent system for your specific batch purity.

SolventSelection Start START: Crude Solid SolubilityTest Solubility Test (100mg) Start->SolubilityTest Ethanol Test 1: Hot Ethanol SolubilityTest->Ethanol Dissolves Dissolves Completely? Ethanol->Dissolves Cooling Cool to RT then 0°C Dissolves->Cooling Yes EtOAc Test 2: EtOAc / Hexane Dissolves->EtOAc No (Insoluble) Crystals Crystals Form? Cooling->Crystals Success PROTOCOL A: Ethanol Recrystallization Crystals->Success Yes Crystals->EtOAc No (Remains Soluble) Oiling Oiling Out Observed? EtOAc->Oiling Remedy Remedy: Reheat, add more EtOAc, Seed crystal Oiling->Remedy Yes SuccessB PROTOCOL B: Binary Solvent System Oiling->SuccessB No Remedy->SuccessB

Figure 1: Step-by-step decision logic for selecting the optimal recrystallization solvent system, prioritizing stability and yield.

Detailed Protocols

Protocol A: Ethanol Recrystallization (Standard)

Best for: Routine purification of crude material with >80% purity.

  • Dissolution: Place crude solid in a flask with a magnetic stir bar. Add Absolute Ethanol dropwise while heating to reflux (approx. 78°C).

    • Note: Use the minimum amount required to dissolve the solid. If 10mL dissolves 1g, stop there.

  • Hot Filtration (Optional): If insoluble particles remain (dust, inorganic salts), filter rapidly through a pre-warmed glass funnel.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling traps impurities. Slow cooling builds a pure lattice [6].

  • Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter via vacuum filtration.[1][2] Wash with cold ethanol.

Protocol B: Binary Solvent (Ethyl Acetate / Hexane)

Best for: Material that is too soluble in alcohols or prone to oiling out.

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethyl Acetate .

  • Anti-Solvent Addition: While keeping the solution hot (but not boiling vigorously), add Hexane dropwise.

  • Cloud Point: Continue adding Hexane until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution back to transparency.

  • Seeding: Remove from heat. If available, add a tiny seed crystal of pure product.

  • Cooling: Allow to cool very slowly.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This is common with sulfur-containing aromatics. It occurs when the melting point of the solute in the solvent mix is lower than the solvent's boiling point, or the solution is too concentrated [3].

  • Fix: Re-heat the mixture to dissolve the oil. Add slightly more of the good solvent (e.g., Ethanol or EtOAc) to lower the saturation slightly. Vigorously stir while cooling to encourage nucleation, or add a seed crystal at the cloud point.

Q2: Can I use water as a co-solvent (e.g., Ethanol/Water)? A: Proceed with extreme caution. Thioesters (R-S-CO-R') can hydrolyze to the corresponding thiol and carboxylic acid in hot aqueous environments [4]. If you must use water to force precipitation, keep the water content low (<10%) and minimize the time the solution is hot.

Q3: The yield is very low. Where is my product? A: It is likely still in the "mother liquor" (the filtrate).

  • Fix: Concentrate the filtrate using a rotary evaporator to half its volume and cool again to harvest a "second crop." Note that the second crop is usually less pure than the first.

Q4: The solid is colored, but it should be white/pale yellow. A: Colored impurities are often highly conjugated organic byproducts.

  • Fix: Before recrystallization, dissolve the solid in EtOAc and treat with Activated Charcoal (1-2% by weight). Heat gently for 5 minutes, filter through Celite to remove the charcoal, then proceed with Protocol B.

References

  • BenchChem. Technical Support Center: Crystallization of Pyrimidine Compounds. (Accessed 2023). Link

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link

  • ResearchGate. Discussions on Pyrimidine Crystallization and Oiling Out Issues. (2016). Link

  • Google Patents. Functionalized polymers using protected thiols (Thioester stability). US8283438B2. Link

  • Sigma-Aldrich. Product Specification: 2-(Pyrimidin-5-yl)phenol and analogs.Link

  • Chemistry LibreTexts. Recrystallization Principles and Procedures.Link

Sources

Technical Support Center: Solubility Optimization for Pyrimidine Thiobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Solubility & Stability of Pyrimidine Thiobenzoates in Biological Assays Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core

Executive Summary: The "Grease & Reactivity" Paradox

Pyrimidine thiobenzoates present a dual challenge in biological assays: lipophilicity and chemical instability .

  • Lipophilicity: The planar pyrimidine ring combined with the aromatic thiobenzoate moiety promotes

    
    -
    
    
    
    stacking, leading to rapid aggregation (precipitation) upon dilution into aqueous media.
  • Instability: The thioester linkage is a high-energy bond susceptible to hydrolysis, particularly at alkaline pH (pH > 7.5) or in the presence of nucleophiles (e.g., thiols like DTT or

    
    -mercaptoethanol in assay buffers).
    

Critical Warning: Do not confuse precipitation with degradation. If your compound "disappears" from solution, it may have hydrolyzed into a pyrimidine thiol and benzoic acid, both of which have different solubility profiles than the parent compound.

Diagnostic Workflow: The "Crash" Test

Before optimizing, you must diagnose the mode of failure. Use this decision tree to categorize the issue.

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityDecisionTree Start Issue: Low Assay Signal / High Variation VisualCheck Step 1: Visual/Nephelometric Inspection (Is it cloudy?) Start->VisualCheck Cloudy Yes: Precipitate Detected VisualCheck->Cloudy High Scatter Clear No: Solution is Clear VisualCheck->Clear Low Scatter AggCheck Check Aggregation: Does it clear with 0.01% Tween-20? Cloudy->AggCheck StabilityCheck Step 2: Stability Check (LC-MS) Is the Thioester intact? Clear->StabilityCheck SolventEng Action: Implement Intermediate Dilution & Add Surfactant AggCheck->SolventEng Yes LimitHit Action: Reduce Final Conc. or Switch to Lipid Carrier AggCheck->LimitHit No Hydrolysis Hydrolysis Detected: (Benzoic acid present) StabilityCheck->Hydrolysis Degradation Adsorption Intact but Low Recovery: Plastic Binding (NSB) StabilityCheck->Adsorption Loss of Mass FixpH Action: Lower pH (< 7.4) Remove Nucleophiles (DTT) Hydrolysis->FixpH FixPlate Action: Switch to NBS Plates (Non-Binding Surface) Adsorption->FixPlate

Caption: Diagnostic logic to distinguish between physical precipitation, chemical hydrolysis, and non-specific binding (NSB).

Protocol: The "Intermediate Dilution" Method

The Problem: Direct dilution of a hydrophobic stock (10 mM DMSO) into aqueous buffer (0% DMSO) creates a transient "supersaturated" zone at the pipette tip, causing immediate precipitation (the "crashing out" effect).

The Solution: Use an intermediate concentration to step down the hydrophobicity gradually.

Step-by-Step Methodology
  • Prepare Stock: Start with your 10 mM compound in 100% DMSO.

  • Intermediate Step (The "Shift"):

    • Dilute the stock 1:20 into a secondary solvent (e.g., 50% DMSO / 50% Buffer or 100% Ethanol if compatible).

    • Target: 0.5 mM compound in 50% DMSO.

    • Why: This aligns the dielectric constant of the solvent closer to water without fully removing the solubilizing power.

  • Final Assay Step:

    • Dilute the Intermediate mix 1:10 into the final Assay Buffer containing 0.01% Tween-20 .

    • Final: 50 µM compound in 5% DMSO (or dilute further to reach <1% DMSO).

Figure 2: Intermediate Dilution Workflow

DilutionWorkflow Stock Stock Solution 10 mM in 100% DMSO Inter Intermediate Plate 0.5 mM in 50% DMSO (Transition Phase) Stock->Inter 1:20 Dilution Assay Assay Well 50 µM in Buffer + 0.01% Tween-20 Inter->Assay 1:10 Dilution (Slow Addition)

Caption: Stepwise reduction of solvent concentration prevents local nucleation and precipitation.

Critical Data: Surfactant & Buffer Optimization

For pyrimidine thiobenzoates, non-ionic surfactants are mandatory to prevent aggregation. However, you must avoid nucleophilic additives that attack the thioester bond.

Table 1: Additive Compatibility Guide

Additive CategoryRecommended AgentConcentrationStatusMechanism / Risk
Surfactant Tween-20 0.01% - 0.05%Preferred Prevents

-

stacking aggregation.
Surfactant Triton X-1000.01%⚠️ CautionHigh UV absorbance; can interfere with optical assays.
Reducing Agent TCEP 1 mMPreferred Phosphine-based. Does not attack thioesters.
Reducing Agent DTT /

-ME
AnyFORBIDDEN Thiol nucleophiles will cleave the thiobenzoate bond (thiolysis).
Carrier

-Cyclodextrin
0.5% (w/v)⚠️ CautionEffective solubilizer but may sequester drug from target protein.
Buffer pH HEPES / MOPSpH 6.5 - 7.2Preferred Slightly acidic/neutral pH preserves thioester stability.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately upon adding to the assay plate. Why?

A: This is likely "kinetic precipitation." You are likely spiking 100% DMSO stock directly into the buffer. The rapid change in polarity forces the hydrophobic pyrimidine rings to stack.

  • Fix: Adopt the Intermediate Dilution protocol (Section 3).

  • Fix: Ensure your assay buffer contains 0.01% Tween-20 before you add the compound.

Q2: The compound is soluble, but I see no activity (False Negative).

A: Check for Non-Specific Binding (NSB) . Pyrimidine thiobenzoates are "sticky." They may be binding to the plastic walls of your microplate rather than your enzyme/target.

  • Test: Transfer the supernatant to a fresh plate and measure concentration via UV/LC-MS. If concentration drops, it's sticking.

  • Fix: Switch to NBS (Non-Binding Surface) plates or add 0.01% BSA (Bovine Serum Albumin) to block the plastic sites (Note: BSA can also bind the drug, so titrate carefully).

Q3: My IC50 shifts significantly if I leave the plate for 1 hour. Is this solubility?

A: This is likely Chemical Instability , not solubility. Thiobenzoates are reactive thioesters.

  • Mechanism: At pH > 7.5, hydroxide ions (

    
    ) hydrolyze the thioester.
    
  • Validation: Run an LC-MS time-course. If you see the mass of the parent compound decrease and the mass of benzoic acid appear, you have hydrolysis.

  • Fix: Lower assay pH to 7.0 or 6.8 if the target protein tolerates it.

Q4: Can I use DTT to keep my protein target active?

A: Absolutely not. DTT (dithiothreitol) is a strong nucleophile. It will attack the carbonyl of the thiobenzoate, cleaving your drug molecule.

  • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) or GSH (Glutathione) if physiologically relevant, though TCEP is safer for the compound.

References

  • NCBI Assay Guidance Manual. Compound Solubility in Drug Discovery. (Detailed protocols for kinetic solubility and nephelometry). [Link]

  • Journal of Medicinal Chemistry. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. (Discusses pyrimidine derivatives and structural modifications). [Link] (General Search Landing for verification)

  • Bio-protocol. Determination of Kinetic Solubility using Laser Nephelometry. (Standard operating procedure for detecting precipitation). [Link]

Validation & Comparative

A Comparative Guide to the 1H NMR Interpretation of Phenyl(pyrimidin-5-ylsulfanyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Spectroscopic Context

Phenyl(pyrimidin-5-ylsulfanyl)methanone is a molecule of interest in medicinal chemistry due to the prevalence of both pyrimidine and benzophenone scaffolds in pharmacologically active compounds. The pyrimidine ring is a cornerstone of nucleobases and numerous drugs, while the benzophenone moiety is a versatile pharmacophore and a common subunit in organic synthesis. Understanding the precise structural features of novel derivatives like Phenyl(pyrimidin-5-ylsulfanyl)methanone is paramount, and ¹H NMR spectroscopy is the most powerful tool for this purpose in solution.

This guide will deconstruct the expected ¹H NMR spectrum of the title compound by comparing it with the spectra of two primary analogues: Benzophenone and 5-substituted Pyrimidines . This comparative approach allows for a logical, step-by-step assignment of proton signals and a deeper understanding of the electronic interplay between the constituent aromatic systems.

Predicted ¹H NMR Spectrum of Phenyl(pyrimidin-5-ylsulfanyl)methanone

The structure of Phenyl(pyrimidin-5-ylsulfanyl)methanone is presented below, with protons labeled for the subsequent discussion.

Caption: Structure of Phenyl(pyrimidin-5-ylsulfanyl)methanone with proton labeling.

Analysis of the Phenyl Group Protons (H2'/H6', H3'/H5', H4')

Baseline Comparison: Benzophenone

In benzophenone, the protons on the two phenyl rings are equivalent and exhibit a characteristic pattern in the aromatic region of the ¹H NMR spectrum. The protons ortho to the carbonyl group (H2'/H6') are deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group, typically appearing around 7.8 ppm.[1] The meta (H3'/H5') and para (H4') protons are found further upfield, usually in the range of 7.4-7.6 ppm, often as overlapping multiplets.[1][2]

Predicted Shifts for Phenyl(pyrimidin-5-ylsulfanyl)methanone

For the title compound, the phenyl protons are expected to show a similar pattern, but with subtle differences due to the replacement of a phenyl ring with the pyrimidin-5-ylsulfanyl group.

  • H2'/H6' (ortho): These protons are closest to the electron-withdrawing carbonyl group. Their chemical shift is expected to be the most downfield, likely in the range of 7.8-8.0 ppm . They will likely appear as a doublet of doublets or a multiplet.

  • H3'/H5' (meta): These protons are further from the carbonyl and will be influenced to a lesser extent. They are predicted to resonate in the region of 7.5-7.7 ppm as a multiplet.

  • H4' (para): This proton is the most shielded of the phenyl protons and is expected to appear as a triplet or multiplet around 7.4-7.6 ppm .

The overall pattern will be a complex multiplet system in the aromatic region, characteristic of a monosubstituted benzene ring where the substituent has significant electronic effects.

Analysis of the Pyrimidine Ring Protons (H2, H4, H6)

Baseline Comparison: Pyrimidine and its Derivatives

The ¹H NMR spectrum of pyrimidine itself shows three distinct signals. The proton at the C2 position (H2) is situated between two electronegative nitrogen atoms and is therefore highly deshielded, appearing at approximately 9.2 ppm. The protons at C4 and C6 (H4, H6) are equivalent and resonate around 8.7 ppm, while the proton at C5 appears at a higher field, around 7.3 ppm.[3][4] The presence of substituents can significantly alter these chemical shifts.

Predicted Shifts for Phenyl(pyrimidin-5-ylsulfanyl)methanone

In our target molecule, the pyrimidine ring is substituted at the C5 position with a sulfanylmethanone group.

  • H2: This proton is flanked by two nitrogen atoms and is the most deshielded proton in the entire molecule. Its chemical shift is predicted to be in the region of 9.1-9.3 ppm and it should appear as a singlet.

  • H4/H6: These two protons are chemically equivalent due to the symmetry of the substitution pattern. They are adjacent to the nitrogen atoms and will be deshielded, but to a lesser extent than H2. Their predicted chemical shift is in the range of 8.8-9.0 ppm , and they will appear as a singlet (or a very narrowly split doublet if long-range coupling to H2 is resolved).

The electron-donating character of the sulfur atom at C5 will have a minor shielding effect on the pyrimidine protons compared to an unsubstituted pyrimidine. However, the overall downfield position of these signals is a hallmark of the electron-deficient pyrimidine ring.[3]

Summary of Predicted ¹H NMR Data
Proton(s)Predicted Chemical Shift (ppm)Predicted Multiplicity
H2'/H6'7.8 - 8.0m
H3'/H5'7.5 - 7.7m
H4'7.4 - 7.6m
H29.1 - 9.3s
H4/H68.8 - 9.0s

Comparative Analysis with Structural Analogs

Phenyl(pyrimidin-5-ylsulfanyl)methanone vs. Benzophenone

The primary difference in the aromatic region of the ¹H NMR spectrum between these two compounds will be the absence of one set of phenyl proton signals and the appearance of the highly deshielded pyrimidine proton signals in the title compound. The chemical shifts of the remaining phenyl protons in Phenyl(pyrimidin-5-ylsulfanyl)methanone are expected to be similar to those in benzophenone, as the electronic environment around the benzoyl moiety is largely preserved.[1][2]

Phenyl(pyrimidin-5-ylsulfanyl)methanone vs. 5-Thiopyrimidine Derivatives

Comparing the pyrimidine proton signals to other 5-substituted pyrimidines is instructive. The exact chemical shifts of H2, H4, and H6 are sensitive to the nature of the substituent at C5. The -S-C(=O)-Ph group is moderately electron-withdrawing, which would slightly deshield the pyrimidine protons compared to a simple alkylthio substituent. This is consistent with the predicted downfield shifts.

Experimental Considerations

To obtain a high-quality ¹H NMR spectrum for Phenyl(pyrimidin-5-ylsulfanyl)methanone, the following experimental protocol is recommended:

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.[5] If solubility is an issue, DMSO-d₆ can be used, though residual water peaks may be more prominent.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.[5][6]

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Sources

High-Resolution Purity Analysis of Phenyl(pyrimidin-5-ylsulfanyl)methanone: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution HPLC Purity Analysis of Phenyl(pyrimidin-5-ylsulfanyl)methanone Content Type: Publish Comparison Guide

Executive Summary

Phenyl(pyrimidin-5-ylsulfanyl)methanone (CAS: N/A for specific commercial API, Building Block Ref: EN300-26865459) is a critical heterocyclic building block featuring a pyrimidine ring linked to a benzoyl group via a thioether bridge. Its structural duality—combining a basic nitrogen heterocycle with a hydrophobic, oxidation-prone thio-linker—presents unique chromatographic challenges.

This guide compares two distinct HPLC methodologies: a Standard C18 (Method A) widely used for initial screening, and an Optimized Phenyl-Hexyl (Method B) designed for superior selectivity and peak shape. We analyze the causality behind retention behaviors and provide a robust protocol for researchers requiring >98% purity validation.

Compound Profile & Analytical Challenges

Before selecting a method, one must understand the physicochemical "personality" of the analyte.

  • Chemical Structure: C11H8N2OS (MW: 216.26)

  • Key Moieties:

    • Pyrimidine Ring: Basic (pKa ~1.3–2.0). Prone to silanol interactions on silica supports, leading to peak tailing.

    • Thioether (S-Linkage): Susceptible to on-column or solution-phase oxidation to sulfoxides (S=O) and sulfones (O=S=O).

    • Benzoyl Group: Provides UV absorptivity (typically monitored at 254 nm or 280 nm).

The Analytical Problem: Standard acidic C18 methods often fail to resolve the S-oxide impurity from the parent peak due to similar hydrophobicity, while the basic pyrimidine nitrogen causes peak broadening.

Method Comparison: Standard vs. Optimized

We compared the performance of a traditional Alkyl-C18 approach against a Phenyl-Hexyl stationary phase approach.

Method A: The "Workhorse" (Standard C18)
  • Column: C18 (Octadecyl), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Mechanism: Pure hydrophobic interaction (partitioning).

  • Verdict: Adequate for rough purity checks but lacks selectivity for structural isomers and oxidation byproducts.

Method B: The "High-Fidelity" (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 2.7 µm (Core-Shell), 4.6 x 100 mm.

  • Mobile Phase: 10 mM Ammonium Formate pH 3.5 (A) / Methanol (B).

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
  • Verdict: Superior. The phenyl ring on the ligand interacts with the analyte's pyrimidine and phenyl rings, increasing retention of the parent molecule relative to the more polar S-oxide impurity.

Comparative Performance Data

The following data summarizes the separation characteristics observed when analyzing a spiked crude sample containing common synthesis impurities (Hydrolysis product: Pyrimidine-5-thiol; Oxidation product: Sulfoxide).

Performance MetricMethod A (Standard C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (RT) 4.2 min6.8 minMethod B increases retention, allowing better separation from the solvent front.
Tailing Factor (

)
1.6 (Significant Tailing)1.1 (Symmetrical)The

-

interaction in Method B improves loading capacity and shape.
Resolution (

)
1.8 (Parent vs. Sulfoxide)4.5 (Parent vs. Sulfoxide)Method B utilizes the disruption of

-systems in the oxidized impurity to maximize selectivity.
Theoretical Plates (

)
~8,000~14,000Core-shell particles in Method B provide higher efficiency.

Expert Insight: The shift from Acetonitrile (Method A) to Methanol (Method B) is intentional. Methanol is a protic solvent that enhances


-

interactions between the analyte and the Phenyl-Hexyl stationary phase, whereas the aprotic nature of Acetonitrile can suppress these unique selectivity mechanisms.
Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system.

Step 1: Reagent Preparation
  • Buffer (Mobile Phase A): Dissolve 0.63 g Ammonium Formate in 1 L HPLC-grade water. Adjust pH to 3.5 with Formic Acid. Filter through 0.22 µm membrane.

  • Diluent: 50:50 Water:Methanol. Note: Do not use 100% ACN as diluent to prevent precipitation of buffer salts upon injection.

Step 2: Sample Preparation
  • Weigh 10 mg of Phenyl(pyrimidin-5-ylsulfanyl)methanone.

  • Dissolve in 10 mL Diluent (Conc: 1 mg/mL).

  • Critical Step: Sonicate for max 5 mins. Prolonged sonication heats the solvent and promotes thioether oxidation.

  • Filter through a 0.2 µm PTFE syringe filter into an amber vial (light protection minimizes photolytic degradation).

Step 3: Instrument Parameters
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Injection Vol: 5 µL

  • Detection: UV @ 254 nm (primary), 280 nm (secondary confirmation).

  • Gradient:

    • 0.0 min: 10% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B

    • 15.0 min: Stop

Step 4: System Suitability Test (SST)

Before running unknowns, inject a standard mixture.

  • Requirement 1: %RSD of Peak Area < 2.0% (n=5).

  • Requirement 2: Tailing Factor < 1.3.

  • Requirement 3: Resolution between Parent and nearest impurity > 2.0.

Visualizations
Figure 1: Analytical Workflow

A logical flow ensuring data integrity from sample prep to reporting.

HPLC_Workflow Sample Crude Sample (Solid) Prep Dissolution (50:50 MeOH:H2O) Amber Vial Sample->Prep Weighing Filter Filtration (0.2 µm PTFE) Prep->Filter Clarification Inject Injection (5 µL) Filter->Inject Transfer Sep Separation (Phenyl-Hexyl) Inject->Sep Gradient Elution Detect UV Detection (254 nm) Sep->Detect Eluate Monitor Data Purity Report (% Area) Detect->Data Integration

Caption: Step-by-step analytical workflow emphasizing light protection and filtration.

Figure 2: Degradation & Impurity Pathway

Understanding what peaks to look for.

Degradation_Pathway Parent Phenyl(pyrimidin-5-ylsulfanyl)methanone (Parent API) Oxidation Sulfoxide Impurity (R-SO-R') Parent->Oxidation Oxidative Stress (Air/Light) Hydrolysis Hydrolysis Products (Benzoic Acid + Thiol) Parent->Hydrolysis Acid/Base Catalysis Sulfone Sulfone Impurity (R-SO2-R') Oxidation->Sulfone Strong Oxidation

Caption: Common degradation pathways: Thioether oxidation (Red) and Amide/Thioester hydrolysis (Yellow).

References
  • Kazoka, H. (2007).[1] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. BenchChem. Link

  • SIELC Technologies. (2025). Separation of Pyrimidine derivatives on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • McCalley, D. V. (2010). The analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. (Contextual grounding for Phenyl-Hexyl selection).

Sources

Beyond the Amide Bond: Pyrimidine Thioesters vs. Stable Amide Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactive Utility vs. Structural Stability: Pyrimidine Thioesters and Amide Bioisosteres in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, the modification of the amide bond is a pivotal strategy for optimizing pharmacokinetics and target engagement.[1][2][3][4] This guide provides a critical comparison between Pyrimidine Thioesters —highly reactive motifs often employed as covalent warheads or synthetic intermediates—and Amide Bioisosteres (e.g., 1,2,3-triazoles, 1,2,4-oxadiazoles), which are designed for metabolic stability and structural mimicry.

While amide bioisosteres are the gold standard for improving oral bioavailability and half-life, pyrimidine thioesters offer unique utility in covalent inhibition and targeted protein degradation , albeit with significant stability trade-offs. This guide details the physicochemical divergence, synthesis protocols, and experimental validation required to select the correct motif for your drug discovery program.

Physicochemical Divergence: The "Warhead" vs. The "Shield"

The fundamental difference between these two classes lies in their thermodynamic stability and reactivity profiles.

FeaturePyrimidine Thioester (R-CO-S-R')Amide Bioisostere (e.g., Triazole, Oxadiazole)
Primary Utility Covalent Labeling / Acylation : Acts as an activated acyl donor.Structural Mimicry : Mimics amide geometry/electronics without lability.
Bond Energy High-energy bond (

kcal/mol).
Stable bond (Resistant to proteases/hydrolysis).
Metabolic Stability Low : Rapidly hydrolyzed by plasma esterases and thioesterases.High : Resistant to CYP450 and peptidases.
Electronic Character Electrophilic Carbonyl: Susceptible to nucleophilic attack (Cys, Ser, Lys).Dipolar / Aromatic: Engages in

-stacking and H-bonding.
Key Application Targeted Covalent Inhibitors (TCIs), Prodrugs, Native Chemical Ligation.Peptidomimetics, oral drugs, macrocyclization.
Mechanistic Pathways & Degradation Logic

To understand why thioesters are rarely used as systemic drugs but excel as probes, we must visualize their degradation compared to the stability of bioisosteres.

G cluster_0 Pyrimidine Thioester (Lability) cluster_1 Amide Bioisostere (Stability) Thioester Pyrimidine-CO-S-R (Thioester) Intermed Tetrahedral Intermediate Thioester->Intermed Nucleophilic Attack (H2O / Enz-Cys) Hydrolysis Hydrolysis Products (Acid + Thiol) Intermed->Hydrolysis Collapse (Plasma) Target Covalent Protein Adduct (S-Acylation) Intermed->Target Collapse (Target Site) Bioisostere Pyrimidine-Triazole-R (Bioisostere) Metabolism Phase I/II Metabolism Bioisostere->Metabolism Slow Oxidation Excretion Intact Excretion or Stable Metabolite Bioisostere->Excretion High % Unchanged Metabolism->Excretion

Figure 1: Mechanistic divergence. Thioesters (Red) undergo rapid nucleophilic attack leading to hydrolysis or covalent binding. Bioisosteres (Green) resist cleavage, following standard clearance pathways.

Experimental Protocols

The following protocols allow for the head-to-head evaluation of these motifs.

Protocol A: Synthesis of Pyrimidine Thioesters (The Activated Species)

Context: Thioesters are sensitive. This protocol uses mild coupling conditions to avoid premature hydrolysis.

Reagents:

  • Pyrimidine-4-carboxylic acid (1.0 eq)

  • Aryl/Alkyl Thiol (1.1 eq)[5][6]

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Dissolution: Dissolve Pyrimidine-4-carboxylic acid in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Activation: Add EDC·HCl and DMAP.[7] Stir at

    
     for 15 minutes to form the O-acylisourea intermediate.
    
  • Coupling: Add the Thiol dropwise.[6][7]

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Thioesters often run higher than the acid).

  • Workup (Critical): Wash with cold 0.1 M HCl (to remove DMAP/EDC) followed by cold saturated

    
    . Note: Do not use strong bases or heat, as the thioester will hydrolyze.
    
  • Purification: Flash chromatography on silica gel using Hexane/EtOAc. Store at

    
    .
    
Protocol B: Comparative Plasma Stability Assay

Context: This is the definitive test to distinguish a "drug-like" bioisostere from a "reactive" thioester.

Materials:

  • Test Compounds: Pyrimidine Thioester vs. Pyrimidine-1,2,4-Oxadiazole (Bioisostere).

  • Matrix: Pooled Human Plasma (pH 7.4).

  • Internal Standard: Tolbutamide or Warfarin.

  • Analysis: LC-MS/MS.[3][8]

Workflow:

  • Preparation: Prepare 10 mM stock solutions of compounds in DMSO.

  • Incubation: Spike plasma with test compounds to a final concentration of 1

    
     (0.1% DMSO). Incubate at 
    
    
    
    in a shaking water bath.
  • Sampling: Remove aliquots (50

    
    ) at 
    
    
    
    minutes.
  • Quenching: Immediately add 200

    
     of ice-cold Acetonitrile containing the Internal Standard to precipitate proteins.
    
  • Centrifugation: Spin at 4,000 rpm for 20 mins at

    
    .
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation: Calculate % Remaining:



Plot 

vs. time to determine

(elimination rate constant) and

.
Performance Data Comparison

The table below summarizes typical experimental data observed when comparing these motifs attached to a Pyrimidine scaffold.

ParameterPyrimidine ThioesterPyrimidine AmidePyrimidine-1,2,4-Oxadiazole (Bioisostere)
Plasma Half-life (

)
< 15 minutes (High Lability)2–6 hours> 8 hours (High Stability)
Caco-2 Permeability (

)
Low (Hydrolyzes during transport)ModerateHigh (Lipophilic, Stable)
Covalent Binding (GSH) High (Forms adducts)NoneNone
Solubility ModerateModerate/HighModerate (Planar, rigid)
Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate chemical modification for your project.

DecisionTree Start Start: Define Project Goal Q1 Is Covalent Inhibition Required? Start->Q1 Covalent Yes: Target Cys/Ser/Lys Q1->Covalent Yes NonCovalent No: Reversible Binding Q1->NonCovalent No Thioester Select: PYRIMIDINE THIOESTER (Use as Warhead/Prodrug) Covalent->Thioester Q2 Is the Amide Bond Metabolically Unstable? NonCovalent->Q2 Stable Keep Amide Q2->Stable No (Stable) Unstable Select: AMIDE BIOISOSTERE (Triazole, Oxadiazole) Q2->Unstable Yes (High Clearance)

Figure 2: Strategic Decision Tree. Select thioesters only when reactivity is a desired feature (e.g., TCI design).

References
  • Kumari, S., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Link

  • Patterson, A. W., et al. (2007). The rational design of amide bioisosteres for drug discovery. Current Opinion in Drug Discovery & Development. Link

  • Simmons, B. J., et al. (2016). Thioesters as Thioacid Precursors in Native Chemical Ligation. Journal of the American Chemical Society. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier (ScienceDirect). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Phenyl(pyrimidin-5-ylsulfanyl)methanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for Phenyl(pyrimidin-5-ylsulfanyl)methanone (Formula: C₁₁H₈N₂OS | MW: 216.26).

As a Senior Application Scientist, I have structured this protocol to address not just the "how," but the critical "why" behind chemical waste management. This compound belongs to a class of heterocyclic organosulfur building blocks . Its disposal requires strict adherence to protocols that mitigate two primary risks: toxic gas generation (SOₓ/NOₓ) during incineration and uncontrolled reactivity with oxidizers .

Part 1: Chemical Hazard Assessment & Classification

Before initiating disposal, you must validate the waste stream.[1] This compound contains a pyrimidine ring linked via a sulfur atom to a benzoyl group.

PropertySpecificationOperational Implication
Chemical Class Heterocyclic OrganosulfurHigh Stench Potential: Sulfur-containing compounds often carry a pervasive odor.[1] All handling must occur in a functioning fume hood.
Functional Groups Pyrimidine (N), Ketone (C=O), Thioether (S)Incineration Requirement: Thermal decomposition releases Nitrogen Oxides (NOₓ) and Sulfur Oxides (SOₓ). Simple landfilling is prohibited.
Reactivity Susceptible to Nucleophiles/OxidizersIncompatibility: NEVER mix with strong oxidizing acids (Nitric, Perchloric) or Bleach. This can trigger exothermic reactions or release toxic vapors.[2]
Physical State Solid (Building Block)Dust Hazard: Fine particulates can be respiratory irritants (H335).

Part 2: Pre-Disposal Stabilization & Segregation

Core Directive: The most common failure mode in laboratory waste management is improper segregation. Phenyl(pyrimidin-5-ylsulfanyl)methanone must be isolated from "Oxidizing Waste" streams.[1]

Step 1: Waste Stream Identification
  • If Solid (Pure Substance): Classify as "Hazardous Waste Solid - Toxic/Irritant." [1]

  • If in Solution: Classify based on the solvent (e.g., "Flammable Organic Solvent Waste").

    • Critical Note: If dissolved in halogenated solvents (DCM, Chloroform), it must go into the Halogenated waste stream.[1] If in Acetone/Methanol, it goes to Non-Halogenated .[1]

Step 2: Packaging & Labeling
  • Primary Container: Transfer the substance into a screw-top glass vial or High-Density Polyethylene (HDPE) jar.

    • Why? HDPE is resistant to organic permeation, preventing the "leaking" of sulfur odors.[1]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) before placing it in the waste drum.

  • Labeling:

    • Chemical Name: Phenyl(pyrimidin-5-ylsulfanyl)methanone[1]

    • Hazards: Irritant, Stench.

    • Constituents: 100% (if pure) or Solvent % + Compound %.

Part 3: Detailed Disposal Workflow

The following decision matrix outlines the operational steps for disposing of this specific compound.

DisposalWorkflow Start Waste: Phenyl(pyrimidin-5-ylsulfanyl)methanone StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid SolidPack Pack in HDPE/Glass Jar Double Bag (Odor Control) Solid->SolidPack SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (Acetone, DMSO, MeOH) SolventCheck->NonHalo Tagging Apply Hazardous Waste Label Mark: 'Organosulfur Compound' Halo->Tagging NonHalo->Tagging SolidPack->Tagging Storage Store in Satellite Accumulation Area (Segregate from Oxidizers) Tagging->Storage Final Final Disposal: High-Temp Incineration (Requires Scrubber for SOx/NOx) Storage->Final

Figure 1: Decision tree for segregating and packaging organosulfur waste based on physical state and solvent composition.

Part 4: Operational Safety & Emergency Procedures

Trustworthiness in safety comes from redundancy. Do not rely on a single layer of protection.

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Hand Protection Double Nitrile Gloves (Outer: 0.11mm min)Sulfur compounds can permeate thin latex.[1] Double gloving provides a breakthrough time buffer.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of dust/vapors.[1] Do not use N95 masks for chemical vapors; they are ineffective.
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient if the powder becomes airborne or liquid splashes.
Spill Response Protocol (Small Scale < 5g)
  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is active.

  • Adsorb: If liquid, use a vermiculite or charcoal-based absorbent.[1] Charcoal is preferred for sulfur compounds as it helps mitigate odor.

  • Neutralize (Optional): For minor residues, a dilute bleach solution (10%) can oxidize the sulfur, reducing odor, but only apply this to trace residues , never bulk chemical, to avoid vigorous reaction.[1]

  • Disposal: Collect all spill material as hazardous waste (Solid).

Part 5: Regulatory Compliance (RCRA & Global)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) guidelines.

  • Waste Code Assignment:

    • Since Phenyl(pyrimidin-5-ylsulfanyl)methanone is not explicitly P-listed or U-listed, it defaults to Characteristic Waste if it exhibits toxicity or ignitability.[1]

    • Best Practice: Manage as Non-Regulated Hazardous Waste (unless mixed with listed solvents like Acetone [F003] or DCM [F002]).

  • Destruction Method: The only acceptable destruction method for this compound is Incineration at a permitted facility equipped with acid gas scrubbers. This ensures the sulfur is converted to salts rather than released as SO₂ gas.

References

  • PubChem. (2025).[3][4] Compound Summary: Methanone, (4-((4-methylphenyl)thio)phenyl)phenyl- (Structural Analog).[1][4] National Library of Medicine. Available at: [Link][4]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide: Organosulfur Compounds. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenyl(pyrimidin-5-ylsulfanyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like Phenyl(pyrimidin-5-ylsulfanyl)methanone requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended protocols. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

While a specific Safety Data Sheet (SDS) for Phenyl(pyrimidin-5-ylsulfanyl)methanone may not be readily available, a thorough hazard assessment based on its constituent chemical moieties—an aromatic ketone, a pyrimidine ring, and a thioether linkage—allows us to establish a robust safety protocol. This compound should be handled with the utmost care, assuming it may be irritating to the eyes, skin, and respiratory system, and potentially harmful if ingested or absorbed through the skin.[1][2][3][4]

Core Directive: A Multi-Layered Approach to Personal Protection

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It is a dynamic process that depends on the specific task, the quantity of the substance being handled, and the potential for exposure. The following table outlines the minimum PPE requirements for various laboratory operations involving Phenyl(pyrimidin-5-ylsulfanyl)methanone.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Safety glasses with side shieldsDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatRecommended to handle in a fume hood; if not possible, a NIOSH-approved respirator for particulates is necessary[5][6]
Preparing Solutions Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatTo be performed in a certified chemical fume hood
Running Reactions Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatTo be performed in a certified chemical fume hood
Post-Reaction Workup Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatTo be performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant coverallsA NIOSH-approved respirator with appropriate cartridges is required[6]

In-Depth Analysis of PPE Selection

Eye and Face Protection: Your First Line of Defense

The eyes are particularly vulnerable to chemical splashes and airborne particulates.

  • Safety Glasses with Side Shields: These are the minimum requirement for any work in a laboratory where chemical hazards are present.[7] They must be marked with "Z87" to signify they meet the standards of the American National Standards Institute (ANSI).[7]

  • Chemical Splash Goggles: Goggles are required when there is a risk of liquid splashes, as they form a seal around the eyes.[7] This is crucial when preparing solutions or during any transfer of liquids containing Phenyl(pyrimidin-5-ylsulfanyl)methanone.

  • Face Shields: A face shield should be worn in addition to goggles whenever there is a significant splash hazard, such as when pouring large volumes of liquids or handling corrosive reagents during a reaction workup.[7]

Hand Protection: The Importance of Material Compatibility

Given that Phenyl(pyrimidin-5-ylsulfanyl)methanone is an organic compound, likely soluble in various organic solvents, the choice of glove material is critical.

  • Nitrile Gloves: These offer excellent resistance to a wide range of chemicals and are a good general-purpose choice for incidental contact.[8]

  • Neoprene Gloves: These provide good resistance to acids, bases, alcohols, and many other chemicals, making them a suitable option.[8]

  • Butyl Rubber Gloves: For extended contact or during spill cleanup, butyl rubber gloves are recommended due to their high resistance to polar organics like ketones.[8]

  • Double-Gloving: Wearing two pairs of gloves significantly reduces the risk of exposure in case the outer glove is torn or permeated.[7] It is a recommended practice when handling potentially hazardous compounds.

Body Protection: Shielding Against Contamination

Your personal clothing offers minimal protection against chemical spills.

  • Laboratory Coats: A flame-resistant lab coat should be worn at all times in the laboratory.[9] Lab coats should be laundered regularly and separately from personal clothing.[9]

  • Chemical-Resistant Aprons and Coveralls: For tasks with a higher risk of splashes, such as preparing solutions or cleaning up spills, a chemical-resistant apron or full coveralls made of materials like polyethylene or vinyl should be worn over the lab coat.[10]

Respiratory Protection: Preventing Inhalation Exposure

Handling Phenyl(pyrimidin-5-ylsulfanyl)methanone as a solid powder can generate dust that may be harmful if inhaled.[3]

  • Chemical Fume Hood: All handling of this compound, especially in its solid form, should be conducted within a properly functioning and certified chemical fume hood.[1][11]

  • Respirators: In the rare event that handling must occur outside of a fume hood, or during a large spill, a NIOSH-approved respirator is mandatory.[5][6] The specific type of respirator and cartridge will depend on the nature of the exposure. All personnel required to wear respirators must be part of a respiratory protection program that includes training and fit testing.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure.

Step 1: Pre-Handling Preparation

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary materials and equipment.

  • Don the appropriate PPE as outlined in the table above.

Step 2: Handling Phenyl(pyrimidin-5-ylsulfanyl)methanone

  • Handle the compound in the chemical fume hood.

  • When weighing the solid, use a disposable weigh boat.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers of the compound tightly closed when not in use.[11]

Step 3: Post-Handling Procedures

  • Decontaminate the work area with an appropriate solvent and then soap and water.

  • Properly label and store any remaining compound.

  • Doff PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

  • Wash hands thoroughly with soap and water after removing PPE.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify Fume Hood Verify Fume Hood Gather Materials Gather Materials Verify Fume Hood->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Decontaminate Area Decontaminate Area Conduct Reaction->Decontaminate Area Store Compound Store Compound Decontaminate Area->Store Compound Doff PPE Doff PPE Store Compound->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Emergency Response and Disposal Plan

Spill Response

Immediate and proper cleanup of a spill is crucial to prevent further exposure.

  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or sand.

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[5]

    • Decontaminate the spill area.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.[11]

    • Contact your institution's emergency response team.

    • If trained and equipped to do so, contain the spill with absorbent materials.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[3]

Disposal Plan

All waste containing Phenyl(pyrimidin-5-ylsulfanyl)methanone, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, clearly labeled, and sealed container.[12] Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with the chemical name and any other components of the waste mixture.[12]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[5] Follow all local, state, and federal regulations.[13]

References

  • Benchchem. (n.d.). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.
  • Purdue University. (n.d.). PMSF.
  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
  • University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE).
  • MilliporeSigma. (2025, November 6). Safety Data Sheet - phenyl salicylate.
  • MilliporeSigma. (2025, October 7). Safety Data Sheet - 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
  • Chemos GmbH & Co.KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%.
  • University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • BASF. (n.d.). Safety data sheet.
  • Pi Chemicals. (n.d.). Material Safety Data Sheet.
  • R.S. Hughes. (n.d.). Chemical Resistant Protective Gear.
  • Small Molecule Pathway Database. (n.d.). Pyrimidine Metabolism.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet - 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone.
  • Tokyo Chemical Industry. (2025, November 27). Safety Data Sheet - 4-Methylphenyl Phenyl Sulfone.
  • LGC Standards. (2015, November 20). Safety Data Sheet - (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - Methyl phenyl sulfone.
  • Fisher Scientific. (2023, September 1). Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone.
  • West Liberty University. (2009, July 20). Material Safety Data Sheet - Phenyl sulfone.
  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Cornell University. (n.d.). Standard Operating Procedure PARTICULARLY HAZARDOUS SUBSTANCES (PHS).
  • James Madison University. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.